Ziconotide
Description
Properties
IUPAC Name |
2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKIMPVREBSLAJ-QTBYCLKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C102H172N36O32S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883174 | |
| Record name | Ziconotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2639.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water and is practically insoluble in methyl tert-butyl ether | |
| Record name | ZICONOTIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
107452-89-1 | |
| Record name | Ziconotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107452891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ziconotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ziconotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107452-89-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZICONOTIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Ziconotide's Mechanism of Action: A Technical Guide to N-type Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziconotide, a synthetic peptide equivalent of ω-conotoxin MVIIA from the marine snail Conus magus, represents a unique class of non-opioid analgesics.[1][2] Its therapeutic efficacy in managing severe chronic pain stems from its highly potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanism of this compound, focusing on its interaction with N-type calcium channels, the resultant downstream effects on neurotransmitter release, and the experimental methodologies used to elucidate these actions.
Core Mechanism: Selective Blockade of N-type Calcium Channels
This compound exerts its analgesic effect by binding directly to the alpha 1B subunit of N-type calcium channels, which are predominantly located on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[4][5] This binding physically occludes the channel pore, preventing the influx of calcium ions that is essential for the release of neurotransmitters.[3][6] The interaction is characterized by high affinity and selectivity, distinguishing this compound's action from other calcium channel blockers.[1]
Molecular Interaction and Binding Site
Structural studies have revealed that this compound binds to a specific site on the external pore loop of the CaV2.2 channel.[7] This interaction is reversible and highly dependent on the three-dimensional conformation of the peptide, which is stabilized by three disulfide bonds.[7][8] The binding of this compound to the N-type calcium channel effectively locks the channel in a closed state, thereby inhibiting the propagation of the pain signal.[6]
Quantitative Analysis of this compound's Interaction with N-type Calcium Channels
The potency and selectivity of this compound have been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data from radioligand binding assays and electrophysiological studies.
| Parameter | Value | Cell/Tissue Preparation | Reference |
| Binding Affinity (Kd) | |||
| 4.8 x 10⁻⁸ M | Human CaV2.2 | [9] | |
| 10 pM | Rat brain synaptosomes | [1] | |
| Inhibitory Concentration (IC₅₀) | |||
| 59 nM | N-type calcium currents in rat dorsal root ganglion neurons | [10] | |
| 1.3 nM | K⁺-evoked Ca²⁺ influx in IMR32 cells | [1] |
Table 1: Binding Affinity and Inhibitory Concentration of this compound. This table summarizes the dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values of this compound for N-type calcium channels from various experimental systems.
Downstream Signaling: Inhibition of Neurotransmitter Release
The primary consequence of N-type calcium channel blockade by this compound is the inhibition of the release of key pro-nociceptive neurotransmitters from primary afferent nerve terminals.[3][6] This includes glutamate, substance P, and calcitonin gene-related peptide (CGRP), all of which play a crucial role in the transmission and modulation of pain signals within the spinal cord.[3][7] By preventing the release of these excitatory neurotransmitters, this compound effectively dampens the communication between primary and secondary sensory neurons, leading to its potent analgesic effect.[4]
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) of this compound to N-type calcium channels.
1. Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer.
2. Binding Reaction:
-
Incubate the membrane preparation with varying concentrations of radiolabeled this compound (e.g., ¹²⁵I-ω-conotoxin MVIIA).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
4. Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the inhibitory effect of this compound on N-type calcium channel currents.
1. Cell Preparation:
-
Culture cells expressing N-type calcium channels (e.g., dorsal root ganglion neurons or a stable cell line).
-
Place a coverslip with adherent cells onto the stage of an inverted microscope.
2. Pipette Preparation:
-
Fabricate glass micropipettes with a tip resistance of 2-5 MΩ using a pipette puller.
-
Fill the pipette with an internal solution containing ions that mimic the intracellular environment and a calcium chelator.
3. Seal Formation and Whole-Cell Configuration:
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
4. Voltage-Clamp Recording:
-
Clamp the cell membrane potential at a holding potential where N-type channels are closed (e.g., -80 mV).
-
Apply depolarizing voltage steps to activate the N-type calcium channels and record the resulting inward calcium currents.
5. Drug Application:
-
Perfuse the cell with an external solution containing a known concentration of this compound.
-
Record the calcium currents in the presence of this compound.
6. Data Analysis:
-
Measure the peak amplitude of the calcium currents before and after this compound application.
-
Construct a dose-response curve by testing a range of this compound concentrations to determine the IC₅₀ value.
Measurement of Neurotransmitter Release
This protocol outlines a method to quantify the inhibition of substance P or CGRP release from spinal cord tissue.
1. Tissue Preparation:
-
Dissect the spinal cord from a rodent and prepare transverse slices.
-
Pre-incubate the slices in oxygenated artificial cerebrospinal fluid (aCSF).
2. Stimulation and Sample Collection:
-
Stimulate the slices with a depolarizing agent (e.g., high potassium concentration) to induce neurotransmitter release.
-
Collect the superfusate at baseline and during stimulation in the absence and presence of this compound.
3. Quantification of Neurotransmitters:
-
Measure the concentration of substance P or CGRP in the collected samples using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
4. Data Analysis:
-
Compare the amount of neurotransmitter released in the presence of this compound to the control condition to determine the percentage of inhibition.
Conclusion
This compound's mechanism of action, centered on the potent and selective blockade of N-type voltage-gated calcium channels, provides a powerful and non-opioid approach to the management of severe chronic pain. Its ability to inhibit the release of key pro-nociceptive neurotransmitters in the spinal cord underscores its targeted therapeutic effect. The experimental protocols detailed in this guide are fundamental to the ongoing research and development of novel analgesics that target this critical pathway. A thorough understanding of these methodologies is essential for professionals in the fields of neuroscience and drug discovery.
References
- 1. Regulation of Spinal Substance P Release by Intrathecal Calcium Channel Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 6. preprints.org [preprints.org]
- 7. This compound, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch Clamp Protocol [labome.com]
- 9. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
The Electrophysiological Landscape of Ziconotide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziconotide (Prialt®), a synthetic equivalent of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, represents a unique class of non-opioid analgesics.[1][2][3] Its therapeutic efficacy in managing severe and chronic pain stems from its highly specific interaction with the neuronal machinery that governs pain signal transmission.[1][4] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on neurons, detailing its mechanism of action, impact on ion channels, and modulation of synaptic activity. The content herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in pain research and the development of novel analgesic therapies.
Core Mechanism of Action: Selective Blockade of N-type Calcium Channels
This compound exerts its primary effect through the potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[1][2][5] These channels are densely expressed on the presynaptic terminals of primary nociceptive afferent neurons within the dorsal horn of the spinal cord.[5][6] By binding to the α1B subunit of the N-type calcium channel, this compound physically occludes the channel pore, thereby preventing the influx of calcium ions that is essential for the release of neurotransmitters.[1][4]
This targeted action at the presynaptic level is the cornerstone of this compound's analgesic effect. It effectively reduces the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), into the synaptic cleft.[4] This interruption of the pain signaling cascade at the spinal level prevents the transmission of nociceptive information to higher brain centers.[1][3]
Quantitative Electrophysiological Effects of this compound
The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of this compound's potency and efficacy across different experimental paradigms.
Table 1: Inhibition of N-type Calcium Currents by this compound
| Preparation | Cell Type | Method | This compound Concentration | % Inhibition of Total Ca2+ Current | IC50 | Reference |
| Native | Human Neuroblastoma (IMR32) | Electrophysiology | 10 nM | 42% | - | (Fox 1995)[1] |
| Native | Rat Superior Cervical Ganglion Neurons | Electrophysiology | - | 90% (max) | 32 nM | (Sanger et al 2000)[1] |
| Native | Rat Hippocampal Neurons | Electrophysiology | 3 µM | 30% | - | (Wen et al 2005)[1] |
| Recombinant | Human α1B in HEK cells | Electrophysiology | 100 nM | 92% | - | (Bleakman et al 1995)[1] |
| Recombinant | Rat α1B in HEK cells | Electrophysiology | - | - | 72 nM | (Sanger et al 2000)[1] |
| Recombinant | Rat α1B in Xenopus oocytes | Electrophysiology | - | - | 0.4–11 nM* | (Lewis et al 2000)[1] |
Note: IC50 varied depending on the α1B splice variant and the presence or absence of the β3 subunit.
Table 2: Inhibition of Neurotransmitter Release by this compound
| Neurotransmitter | Preparation | IC50 | Reference |
| Norepinephrine | Rat Hippocampus | ~0.5 nM | (Newcomb et al 1995)[1] |
| Norepinephrine | Rat Hippocampus | 5.5 nM | (Wang et al 1998)[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's electrophysiological effects.
Whole-Cell Patch-Clamp Recording of N-type Calcium Currents
This protocol is adapted for recording N-type calcium currents from cultured neurons to assess the inhibitory effects of this compound.
1. Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons or other neuronal cell lines (e.g., IMR32) on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin).
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
Use neurons for recording 24-48 hours after plating.
2. Solutions:
-
External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Evoke calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
Record baseline calcium currents in the absence of this compound.
-
Apply this compound at various concentrations to the external solution and record the resulting inhibition of the calcium currents.
In Vivo Electrophysiology of Dorsal Horn Neurons
This protocol describes the in vivo recording of dorsal horn neuron activity in an anesthetized rodent model of pain to assess the effects of intrathecally administered this compound.
1. Animal Preparation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane or urethane).
-
Perform a laminectomy at the lumbar level to expose the spinal cord.
-
Secure the animal in a stereotaxic frame to ensure stability.
-
Maintain the animal's body temperature at 37°C using a heating pad.
2. Intrathecal Catheterization:
-
Insert a fine intrathecal catheter and advance it to the lumbar enlargement of the spinal cord for drug delivery.
3. Recording Procedure:
-
Use a glass-insulated tungsten microelectrode (1-2 MΩ impedance) to record extracellular single-unit activity of dorsal horn neurons.
-
Advance the microelectrode into the dorsal horn using a microdrive.
-
Identify wide-dynamic-range (WDR) neurons by their responses to both innocuous (brush) and noxious (pinch) mechanical stimulation of their receptive fields on the hind paw.
-
Record the spontaneous and evoked firing activity of the identified neuron.
-
Administer this compound intrathecally via the pre-implanted catheter.
-
Continuously record the neuronal activity to assess the effect of this compound on spontaneous firing and evoked responses.
Calcium Imaging of Dorsal Root Ganglion Neurons
This protocol outlines the use of calcium imaging to measure changes in intracellular calcium in cultured DRG neurons in response to depolarization and the modulatory effect of this compound.
1. Cell Preparation and Dye Loading:
-
Culture DRG neurons on glass-bottom dishes.
-
Load the neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-45 minutes at 37°C.
-
Wash the cells with a physiological saline solution to remove excess dye.
2. Imaging Procedure:
-
Mount the dish on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with a physiological saline solution.
-
Establish a baseline fluorescence level.
-
Induce depolarization and subsequent calcium influx by applying a high-potassium solution.
-
Record the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.
-
After a washout period, pre-incubate the neurons with this compound.
-
Re-apply the high-potassium solution in the presence of this compound and record the change in fluorescence to determine the inhibitory effect of this compound on calcium influx.
Conclusion
The electrophysiological profile of this compound is characterized by its potent and selective blockade of N-type voltage-gated calcium channels. This mechanism effectively inhibits the release of pro-nociceptive neurotransmitters at the presynaptic terminals of primary afferent neurons in the spinal cord, thereby attenuating the transmission of pain signals. The quantitative data and experimental protocols presented in this guide provide a detailed framework for understanding and further investigating the neuronal effects of this compound. This knowledge is crucial for the ongoing development of novel and targeted analgesic therapies for the management of severe chronic pain.
References
- 1. Calcium imaging in human dorsal root ganglia neurons [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Calcium Signaling in Intact Dorsal Root Ganglia: New Observations and the Effect of Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Ziconotide's Interaction with N-Type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of ziconotide to N-type (Cav2.2) voltage-gated calcium channels. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience.
This compound, a synthetic form of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, is a potent and selective blocker of N-type calcium channels.[1][2] This specific interaction is the foundation of its therapeutic effect as a non-opioid analgesic for severe chronic pain.[1][2] Understanding the precise nature of this compound's binding affinity and kinetics is crucial for the development of novel analgesics with improved therapeutic profiles.
Quantitative Analysis of this compound Binding
The binding of this compound to N-type calcium channels is characterized by high affinity and specificity.[1] Radioligand binding assays and electrophysiological studies have been instrumental in quantifying these interactions. The following tables summarize the key quantitative data available in the scientific literature.
| Parameter | Value | Species/System | Reference |
| Dissociation Constant (Kd) | 4.8 x 10-8 M | Human Cav2.2 | [3] |
| Not specified | Rat Brain Membranes | [1] | |
| Inhibitory Concentration (IC50) | 0.7–1.8 nM | Human Cav2.2 | [4] |
| 0.67–208 nM | Cav2.2/CACNA1B channels |
Table 1: Binding Affinity of this compound to N-Type Calcium Channels
| Parameter | Value | Method | Reference |
| Association Rate (kon) | Data not available | ||
| Dissociation Rate (koff) | Data not available | ||
| Binding Characteristics | Rapid and Reversible | Radioligand Binding | [1] |
Table 2: Binding Kinetics of this compound to N-Type Calcium Channels
Experimental Protocols
A detailed understanding of the methodologies used to characterize the interaction between this compound and N-type calcium channels is essential for replicating and building upon existing research.
Radioligand Binding Assay
This protocol provides a representative method for determining the binding affinity of this compound to N-type calcium channels in rat brain synaptosomes using a radiolabeled ligand, such as 125I-ω-conotoxin GVIA, in a competitive binding assay.
1. Preparation of Synaptosomal Membranes:
-
Homogenize fresh or frozen rat brains in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the synaptosomal membranes.
-
Wash the pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
2. Competitive Binding Assay:
-
In a 96-well plate, combine the synaptosomal membrane preparation with a fixed concentration of radiolabeled ω-conotoxin GVIA.
-
Add varying concentrations of unlabeled this compound to the wells to compete for binding to the N-type calcium channels.
-
To determine non-specific binding, add a high concentration of unlabeled ω-conotoxin GVIA to a separate set of wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method for measuring the inhibitory effect of this compound on N-type calcium channel currents in cultured dorsal root ganglion (DRG) neurons, which endogenously express Cav2.2 channels.[5][6]
1. Cell Preparation:
-
Isolate DRG neurons from neonatal rodents and plate them on coverslips for culturing.[5][6]
-
Maintain the neuronal cultures in an appropriate growth medium for several days to allow for adherence and process outgrowth.[5]
2. Electrophysiological Recording:
-
Transfer a coverslip with cultured DRG neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing physiological concentrations of ions.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution containing ions that mimic the intracellular environment.
-
Under visual guidance, form a high-resistance seal (a "giga-seal") between the patch pipette and the membrane of a single DRG neuron.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the whole-cell currents.
3. Measurement of N-type Calcium Currents:
-
Voltage-clamp the neuron at a holding potential that keeps the calcium channels in a closed state (e.g., -80 mV).
-
Apply depolarizing voltage steps to activate the voltage-gated calcium channels and elicit inward calcium currents.
-
Isolate the N-type calcium currents by pharmacologically blocking other types of voltage-gated calcium channels (e.g., using specific blockers for L-type and P/Q-type channels).
4. Application of this compound and Data Analysis:
-
After obtaining a stable baseline recording of the N-type calcium current, apply this compound to the external solution at various concentrations.
-
Measure the reduction in the amplitude of the N-type calcium current in the presence of this compound.
-
Construct a dose-response curve by plotting the percentage of current inhibition as a function of the this compound concentration.
-
Fit the dose-response curve with a Hill equation to determine the IC50 value for this compound's block of N-type calcium channels.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams, created using the DOT language for Graphviz, provide visual representations of the key pathways and workflows.
Caption: this compound's mechanism of action at the presynaptic terminal.
References
- 1. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bilz0r.atspace.com [bilz0r.atspace.com]
- 3. preprints.org [preprints.org]
- 4. Structure of human Cav2.2 channel blocked by the pain killer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biophysics-reports.org [biophysics-reports.org]
The Structural Ballet of Ziconotide Analogues: A Deep Dive into N-type Calcium Channel Blockade
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ziconotide (ω-conotoxin MVIIA), a synthetic peptide derived from the venom of the marine cone snail Conus magus, stands as a potent non-opioid analgesic for severe chronic pain. Its therapeutic action is rooted in the highly selective blockade of N-type (CaV2.2) voltage-gated calcium channels, crucial players in the transmission of pain signals in the spinal cord.[1][2] Despite its efficacy, the narrow therapeutic window and requirement for intrathecal administration have spurred extensive research into the development of this compound analogues with improved pharmacological profiles. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of these analogues, detailing the molecular intricacies that govern their interaction with the CaV2.2 channel.
The Molecular Target: N-type (CaV2.2) Calcium Channels
N-type calcium channels are predominantly located on presynaptic nerve terminals and are instrumental in the influx of calcium ions that triggers the release of neurotransmitters.[1][2] In the context of pain signaling, these channels are concentrated in the superficial layers of the dorsal horn of the spinal cord.[3] By blocking these channels, this compound and its analogues effectively reduce the release of pronociceptive neurotransmitters such as substance P, thus dampening the transmission of pain signals to the brain.[1]
This compound: A Structural Overview
This compound is a 25-amino acid peptide characterized by a highly constrained structure stabilized by three disulfide bonds (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25).[4] This intricate network of disulfide bridges forms a "cysteine-knot" motif, which is critical for maintaining the peptide's three-dimensional conformation and, consequently, its biological activity. The peptide is organized into four loops between the cysteine residues, with specific amino acids in these loops playing pivotal roles in the interaction with the CaV2.2 channel.
Structure-Activity Relationship of this compound Analogues
Systematic modifications of the this compound sequence, primarily through alanine-scanning mutagenesis, have illuminated the key residues and structural domains essential for high-affinity binding and potent inhibition of N-type calcium channels.
Quantitative Analysis of this compound Analogues
The following table summarizes the inhibitory activity (IC50) of this compound (ω-conotoxin MVIIA) and a selection of its analogues on N-type calcium channels. The data is compiled from radioligand binding assays and electrophysiological studies.
| Analogue/Modification | Target | Assay Type | IC50 (nM) | Fold Change vs. This compound | Reference |
| This compound (ω-conotoxin MVIIA) | N-type (CaV2.2) | Electrophysiology | 0.67 - 208 | - | [5] |
| [Ala2]-MVIIA | N-type (CaV2.2) | Binding Assay | - | Significant Decrease | [6] |
| [Ala10]-MVIIA | N-type (CaV2.2) | Binding Assay | - | Significant Decrease | [6] |
| [Ala11]-MVIIA | N-type (CaV2.2) | Binding Assay | - | Significant Decrease | [6] |
| [Ala13]-MVIIA | N-type (CaV2.2) | Binding Assay | - | Drastic Decrease | [6] |
| [Ala21]-MVIIA | N-type (CaV2.2) | Binding Assay | - | Significant Decrease | [6] |
| Myristoylated MVIIA | N-type (CaV2.2) | Electrophysiology | Reduced potency | - |
Note: A direct, comprehensive table with IC50 values from a single alanine scan study on this compound was not available in the searched literature. The information presented is a qualitative summary from multiple sources indicating the impact of specific alanine substitutions.
Key Residues and Domains
Alanine-scanning studies have consistently highlighted the critical role of several residues in the interaction of this compound with the CaV2.2 channel.[6]
-
Tyr13: Located in loop 2, this residue is unequivocally the most critical for the activity of this compound.[6] Its hydroxyl group is a key binding determinant.[6]
-
Lys2, Arg10, Leu11, and Arg21: These residues, located in different loops of the peptide, also contribute significantly to the binding affinity.[6] Their replacement with alanine leads to a substantial decrease in potency.[6]
-
Loops 2 and 4: Chimeric studies involving the exchange of loops between the N-type selective ω-conotoxin MVIIA and the P/Q-type selective ω-conotoxin MVIIC have revealed that loops 2 and 4 are the primary determinants of subtype selectivity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues
The synthesis of this compound and its analogues is typically achieved through Fmoc-based solid-phase peptide synthesis.
Protocol Outline:
-
Resin Swelling: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HOBt/DIC in DMF.
-
Repetitive Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Oxidative Folding: Induce the formation of the three disulfide bonds by air oxidation in a suitable buffer (e.g., ammonium acetate).
-
Purification: Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
This is a generalized protocol. Specific details regarding reaction times, equivalents of reagents, and purification gradients may vary.
Radioligand Binding Assay
Competitive binding assays are employed to determine the affinity of this compound analogues for the N-type calcium channel.
Protocol Outline:
-
Membrane Preparation: Prepare crude membrane fractions from rat brain tissue.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., containing HEPES, BSA).
-
Competition Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [125I]ω-conotoxin GVIA) and varying concentrations of the unlabeled this compound analogue.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the inhibitory effect of this compound analogues on N-type calcium channel currents.
Protocol Outline:
-
Cell Culture: Culture a suitable cell line stably expressing the human CaV2.2 channel (e.g., HEK293 cells).
-
Electrode Preparation: Fabricate patch pipettes from borosilicate glass and fill them with an appropriate internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.
-
Current Elicitation: Elicit calcium channel currents by applying a voltage-step depolarization protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV).
-
Drug Application: Perfuse the cell with an external solution containing a known concentration of the this compound analogue.
-
Data Acquisition: Record the calcium channel currents before and after the application of the analogue.
-
Data Analysis: Measure the peak current amplitude and calculate the percentage of inhibition at each concentration of the analogue to determine the IC50 value.
Visualizing the Molecular Landscape
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in blocking the N-type calcium channel and its downstream effects on neurotransmitter release.
References
- 1. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bilz0r.atspace.com [bilz0r.atspace.com]
- 3. This compound, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Models of Neuropathic Pain for Ziconotide Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and assessing neuropathic pain in rodent models to test the efficacy of Ziconotide. This compound, a synthetic form of a cone snail peptide, is a potent non-opioid analgesic that selectively blocks N-type voltage-gated calcium channels.[1][2] It is approved for intrathecal administration for severe chronic pain in humans.[1][2][3] The following protocols for common neuropathic pain models are essential for preclinical evaluation of this compound and similar N-type calcium channel blockers.
Overview of Neuropathic Pain Models
Neuropathic pain is a chronic condition resulting from nerve injury, characterized by spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated response to painful stimuli).[4][5] Animal models are crucial for understanding the pathophysiology of neuropathic pain and for the development of new analgesics.[6] Commonly used and well-validated models for inducing neuropathic pain in rodents include:
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.[7][8][9][10]
-
Spared Nerve Injury (SNI): Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact.[11][12][13][14]
-
Spinal Nerve Ligation (SNL): Involves the tight ligation of one or more spinal nerves.[5][15][16][17][18]
These models produce robust and long-lasting pain-like behaviors, making them suitable for testing the analgesic effects of compounds like this compound.[4][5][12]
This compound's Mechanism of Action in Neuropathic Pain
This compound exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (Cav2.2) located on presynaptic nerve terminals in the dorsal horn of the spinal cord.[1][19] In neuropathic pain states, there is an upregulation of these channels, leading to increased release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[19] By blocking these channels, this compound inhibits the release of these neurotransmitters, thereby dampening the transmission of pain signals to the brain.[1][2]
References
- 1. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Safety and efficacy of intrathecal this compound in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 5. iasp-pain.org [iasp-pain.org]
- 6. scielo.br [scielo.br]
- 7. mdbneuro.com [mdbneuro.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iasp-pain.org [iasp-pain.org]
- 15. criver.com [criver.com]
- 16. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Synthesis and Purification of Recombinant Ziconotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziconotide, a synthetic equivalent of the ω-conotoxin MVIIA found in the venom of the marine snail Conus magus, is a potent N-type voltage-gated calcium channel blocker used as a non-opioid analgesic for severe chronic pain.[1][2] Its complex structure, featuring 25 amino acids and three disulfide bridges, presents significant challenges for chemical synthesis.[2] Recombinant DNA technology offers a promising alternative for the production of this compound, potentially enabling higher yields and simplified purification schemes.
These application notes provide detailed protocols for the synthesis and purification of recombinant this compound using two primary expression systems: Escherichia coli and Pichia pastoris. The methodologies cover expression vector construction, fermentation, protein purification, and in vitro folding to obtain the biologically active peptide.
Recombinant this compound Production Strategies
The production of a small, disulfide-rich peptide like this compound in a recombinant host often requires strategies to prevent proteolytic degradation and promote correct folding. A common and effective approach is the expression of this compound as a fusion protein. This involves genetically linking the this compound coding sequence to a larger, more stable protein partner.
Advantages of Fusion Protein Systems:
-
Enhanced Expression: The fusion partner can stabilize the much smaller this compound peptide, leading to higher accumulation levels within the host cell.
-
Increased Solubility: Some fusion partners, such as Thioredoxin (Trx) and Maltose Binding Protein (MBP), are highly soluble and can prevent the aggregation of the target peptide into inclusion bodies.[3][4]
-
Simplified Purification: The fusion partner can serve as an affinity tag, allowing for straightforward one-step purification of the fusion protein from the crude cell lysate.[5][6]
-
Protection from Proteolysis: The larger fusion partner can sterically hinder host cell proteases from degrading the this compound peptide.
This document will focus on the use of a Thioredoxin (Trx) fusion system in E. coli and a secreted expression system in P. pastoris.
Data Summary: Comparison of Recombinant this compound Production Methods
| Expression System | Fusion Partner | Typical Yield of Fusion Protein (mg/L of culture) | Purification Steps | Final Yield of Purified this compound | Purity | Reference |
| E. coli | Thioredoxin (Trx) | ~40 | 1. Metal Affinity Chromatography (IMAC) 2. Chemical/Enzymatic Cleavage 3. RP-HPLC | Not explicitly stated, but fusion protein showed analgesic activity | >95% (for fusion protein) | [5] |
| E. coli | KSI-(LvIA)n-His6 | 100-500 | 1. Metal Affinity Chromatography (IMAC) 2. CNBr Cleavage 3. RP-HPLC | High yields of fusion protein reported, final peptide yield not quantified | Not specified | [7] |
| P. pastoris | α-factor secretion signal | Not specified | 1. Cation Exchange Chromatography 2. RP-HPLC | Not specified | High | [8][9] |
Note: The yields and purity can vary significantly depending on the specific experimental conditions, including the vector, host strain, and fermentation parameters.
Experimental Workflow for Recombinant this compound Synthesis and Purification
Caption: Overall workflow for recombinant this compound production.
Protocol 1: Recombinant this compound Production in E. coli using a Thioredoxin Fusion System
This protocol describes the expression of this compound as a fusion protein with Thioredoxin (Trx) in E. coli, followed by purification and cleavage to release the target peptide.
Materials
-
E. coli strain BL21(DE3)
-
pET-32a(+) expression vector
-
Synthetic, codon-optimized gene for ω-conotoxin MVIIA
-
Restriction enzymes, T4 DNA ligase
-
LB medium, IPTG
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
-
Enterokinase or Thrombin
-
RP-HPLC system with a C18 column
-
Folding buffer (e.g., 0.1 M Tris-HCl pH 8.0, 1 mM EDTA, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG)
Methods
1. Vector Construction
-
Synthesize the DNA sequence encoding ω-conotoxin MVIIA with codons optimized for E. coli expression.
-
Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into the pET-32a(+) vector. This vector will create a fusion protein with an N-terminal Trx tag, a His-tag, and a cleavage site.
-
Digest both the synthetic gene and the pET-32a(+) vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) and select for positive clones by antibiotic resistance and colony PCR/restriction digestion.
-
Isolate the plasmid DNA from a positive clone and verify the sequence.
2. Protein Expression
-
Transform the confirmed pET-32a-MVIIA plasmid into E. coli BL21(DE3) expression host.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium with antibiotic.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 16-25°C) overnight to enhance the solubility of the fusion protein.
-
Harvest the cells by centrifugation.
3. Purification of the Fusion Protein
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the Trx-MVIIA fusion protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to confirm the purity of the fusion protein.
4. Cleavage of the Fusion Tag
-
Dialyze the purified fusion protein against the appropriate cleavage buffer recommended for the specific protease (e.g., enterokinase or thrombin).
-
Add the protease to the dialyzed protein solution and incubate at the recommended temperature for the required time to achieve complete cleavage.
-
Monitor the cleavage reaction by SDS-PAGE.
5. Purification of this compound
-
After cleavage, the mixture will contain the Trx tag, the cleaved this compound, and the protease.
-
Subject the cleavage reaction mixture to a second round of Ni-NTA chromatography to remove the His-tagged Trx protein. The flow-through will contain the this compound peptide.
-
Further purify the this compound peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions corresponding to the this compound peak and confirm the molecular weight by mass spectrometry.
6. Oxidative Folding
-
Lyophilize the purified, reduced this compound.
-
Dissolve the lyophilized peptide in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.
-
Incubate the folding reaction at 4°C for 24-48 hours with gentle stirring.
-
Monitor the formation of correctly folded this compound by RP-HPLC. The correctly folded peptide will have a distinct retention time compared to the reduced and misfolded forms.
-
Purify the correctly folded this compound by RP-HPLC.
E. coli Expression and Purification Workflow
Caption: Workflow for this compound production in E. coli.
Protocol 2: Secreted Expression of this compound in Pichia pastoris
Pichia pastoris is a methylotrophic yeast capable of high-level protein expression and secretion.[10][11] This system can facilitate the correct folding and disulfide bond formation of this compound in the endoplasmic reticulum before secretion into the culture medium, simplifying downstream processing.[9][11]
Materials
-
Pichia pastoris strain (e.g., X-33, GS115)
-
pPICZαA expression vector (or similar)
-
Synthetic, codon-optimized gene for ω-conotoxin MVIIA
-
Restriction enzymes, T4 DNA ligase
-
YPD medium, BMGY medium, BMMY medium
-
Methanol
-
Cation exchange chromatography column (e.g., SP Sepharose)
-
RP-HPLC system with a C18 column
Methods
1. Vector Construction
-
Synthesize the DNA sequence encoding ω-conotoxin MVIIA with codons optimized for P. pastoris expression.
-
Clone the synthetic gene into the pPICZαA vector in-frame with the α-factor secretion signal. This will direct the expressed this compound to the secretory pathway.
-
Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the P. pastoris genome.
2. Pichia Transformation and Screening
-
Transform the linearized plasmid into a suitable P. pastoris strain by electroporation.
-
Select for positive transformants on YPD plates containing Zeocin.
-
Screen individual colonies for high-level expression of this compound by performing small-scale induction in BMMY medium and analyzing the supernatant by SDS-PAGE or dot blot.
3. Large-Scale Expression
-
Inoculate a high-expressing clone into 50 mL of BMGY medium and grow overnight at 30°C with shaking.
-
Use this culture to inoculate 1 L of BMGY medium in a baffled flask.
-
Grow the culture at 30°C with vigorous shaking until the OD600 reaches 2-6.
-
Harvest the cells by centrifugation and resuspend the cell pellet in BMMY medium to induce expression.
-
Continue to incubate the culture at 30°C with shaking.
-
Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.
-
Continue the induction for 3-4 days.
4. Purification of Secreted this compound
-
Separate the cells from the culture medium by centrifugation.
-
Clarify the supernatant by filtration.
-
Adjust the pH of the supernatant to ~4.5 to facilitate binding to a cation exchange column.
-
Load the supernatant onto a cation exchange column (e.g., SP Sepharose) equilibrated with a low-salt buffer at pH 4.5.
-
Wash the column to remove unbound proteins.
-
Elute the bound this compound with a salt gradient.
-
Further purify the this compound-containing fractions by RP-HPLC as described in Protocol 1.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Since the protein is secreted, it is often correctly folded, but a final polishing step with RP-HPLC will separate any isoforms.
Pichia pastoris Expression and Purification Workflow
Caption: Workflow for secreted this compound production in P. pastoris.
Concluding Remarks
The choice between the E. coli and P. pastoris expression systems will depend on the specific resources and expertise available in the laboratory. The E. coli system is generally faster for initial expression trials, but may require a more involved downstream process including protein refolding. The P. pastoris system, while potentially taking longer to establish a high-producing clone, offers the advantage of secreted expression of a correctly folded product, which can significantly simplify purification. Both methods, when optimized, are capable of producing high-purity recombinant this compound suitable for research and preclinical development.
References
- 1. CN105017401A - Purification method of this compound - Google Patents [patents.google.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Expression and purification of thioredoxin fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A thioredoxin gene fusion expression system that circumvents inclusion body formation in the E. coli cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fusion protein of conotoxin MVIIA and thioredoxin expressed in Escherichia coli has significant analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recombinant Expression and Characterization of α-Conotoxin LvIA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin [frontiersin.org]
- 9. abyntek.com [abyntek.com]
- 10. pichia.com [pichia.com]
- 11. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ziconotide Concentration in Cerebrospinal Fluid (CSF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ziconotide in cerebrospinal fluid (CSF), a critical aspect of preclinical and clinical studies for this potent analgesic. The following sections detail established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), along with a note on Radioimmunoassay (RIA).
Overview of Analytical Techniques
The measurement of this compound in CSF presents analytical challenges due to the complex matrix and the low concentrations typically observed. The selection of an appropriate analytical method depends on the required sensitivity, specificity, and throughput.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for quantifying higher concentrations of this compound. It offers good precision and linearity but may lack the sensitivity required for lower concentrations in CSF.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering high sensitivity, specificity, and the ability to multiplex. This method is ideal for detecting the low ng/mL concentrations of this compound expected in CSF.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that provides good sensitivity and is well-suited for screening large numbers of samples. Commercially available kits simplify the workflow.
-
Radioimmunoassay (RIA): A highly sensitive immunoassay that has been historically used for this compound quantification. However, it involves the use of radioactive materials, which requires specialized handling and disposal procedures.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described analytical methods.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reported Recovery |
| HPLC-UV | This compound | Intrathecal Analgesia Solution | Not Reported | 0.1 µg/mL[1] | 0.1 - 4 µg/mL[1] | >95% (for a similar compound)[2] |
| LC-MS/MS | General Peptides | CSF | Not Specifically Reported for this compound | 0.05 - 5 ng/mL (for other drugs of abuse)[3] | Not Specifically Reported for this compound | Not Specifically Reported for this compound |
| ELISA | This compound | Biological Fluids | 1.39 ng/mL | 3.70 ng/mL | 3.70 - 300 ng/mL | Not Reported by Manufacturer |
| Radioimmunoassay (RIA) | This compound | Dog CSF and Plasma | Not Reported | 0.07 ng/mL[4] | Not Reported | Not Reported |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated method for the simultaneous quantification of this compound in combination with other analgesics.[1]
a. Sample Preparation: Protein Precipitation
-
To 100 µL of CSF sample, add 900 µL of cold acid acetone (Acetone:Water:HCl; 40:6:1 v/v/v).[5]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Conditions
-
HPLC System: Waters 1525 or equivalent[5]
-
Column: Phenomenex C18 (4.6 mm × 150 mm, 5.0 µm)[5]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient Program:
-
0-2 min: 100% A
-
2-14 min: Linear gradient to 30% B
-
14-24 min: Linear gradient to 70% B
-
24-30 min: Return to 100% A and equilibrate[5]
-
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 10 µL
-
Detection: UV at 200 nm[1]
c. Diagram of HPLC-UV Workflow
Caption: Workflow for this compound analysis in CSF using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% TFA in water.
-
Loading: Acidify the CSF sample with an equal volume of 0.1% TFA and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% TFA in 5% methanol to remove salts and other interferences.
-
Elution: Elute the this compound with 1 mL of 0.1% TFA in 80% acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial LC mobile phase.
b. LC-MS/MS Conditions (Hypothetical)
-
LC System: UPLC system such as Waters ACQUITY or equivalent
-
Column: C18 peptide column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient from 5% to 50% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: To be determined by infusing a this compound standard. Precursor ion would be a multiply charged ion of this compound, and product ions would be specific fragments.
c. Diagram of LC-MS/MS Workflow
Caption: General workflow for this compound analysis in CSF by LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on the general procedure for commercially available competitive ELISA kits.
a. Principle
This is a competitive inhibition ELISA. The microtiter plate is pre-coated with a this compound-specific antibody. This compound in the sample or standard competes with a fixed amount of biotin-labeled this compound for binding to the antibody. The amount of bound biotinylated this compound is inversely proportional to the concentration of this compound in the sample.
b. Protocol
-
Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add Standard/Sample: Add 50 µL of standard or CSF sample to each well.
-
Add Biotinylated this compound: Add 50 µL of biotinylated this compound to each well.
-
Incubate: Incubate for 1 hour at 37°C.
-
Wash: Aspirate and wash each well 3 times with the provided wash buffer.
-
Add HRP-avidin: Add 100 µL of HRP-avidin to each well.
-
Incubate: Incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step.
-
Add Substrate: Add 90 µL of TMB substrate to each well.
-
Incubate: Incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm within 5 minutes.
c. Diagram of ELISA Workflow
Caption: Competitive ELISA workflow for this compound quantification.
Note on Radioimmunoassay (RIA)
RIA has been utilized for the quantification of this compound in biological fluids and is known for its high sensitivity, with a reported lower limit of quantification of 0.07 ng/mL in dog CSF and plasma.[4] The principle of RIA is similar to competitive ELISA, where a radiolabeled antigen (e.g., ¹²⁵I-Ziconotide) competes with the unlabeled this compound in the sample for binding to a limited amount of antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample.
Due to the requirement for radioactive materials and specialized laboratory facilities, a detailed protocol for RIA is not provided here. Researchers interested in this method should consult specialized literature and ensure they have the necessary licenses and safety protocols in place.
Conclusion
The choice of analytical method for measuring this compound concentration in CSF should be guided by the specific requirements of the study. HPLC-UV is a reliable method for higher concentration ranges, while LC-MS/MS offers the highest sensitivity and specificity for low-level quantification. Commercially available ELISA kits provide a convenient and high-throughput option. While historically used, RIA is now less common due to the handling of radioactive materials. Proper method validation is crucial to ensure accurate and reliable data for pharmacokinetic and pharmacodynamic assessments of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic Analysis of this compound (SNX-111), an Intrathecal N-type Calcium Channel Blocking Analgesic, Delivered by Bolus and Infusion in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DELIVERY OF this compound TO CEREBROSPINAL FLUID VIA INTRANASAL PATHWAY FOR THE TREATMENT OF CHRONIC PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation for Endopeptidomic Analysis in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Analgesic Efficacy of Ziconotide in the Formalin Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the formalin test for evaluating the analgesic properties of Ziconotide, a potent N-type voltage-gated calcium channel blocker. The information presented herein is intended to facilitate the design and execution of preclinical studies aimed at characterizing the antinociceptive effects of this compound and related compounds.
Introduction
This compound (synthetic ω-conotoxin MVIIA) is a non-opioid analgesic approved for the management of severe chronic pain.[1][2][3] Its mechanism of action involves the selective blockade of N-type calcium channels in the dorsal horn of the spinal cord, which play a crucial role in the transmission of nociceptive signals.[1][2] By inhibiting these channels, this compound effectively reduces the release of pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1]
The formalin test is a widely used and reliable preclinical model of tonic pain that allows for the assessment of both acute and persistent pain responses.[4][5] The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pattern of nocifensive behaviors (licking, biting, and flinching). The early, acute phase (Phase 1) is attributed to the direct activation of nociceptors, while the late, tonic phase (Phase 2) is associated with inflammatory processes and central sensitization of the nervous system.[4][5] This biphasic nature makes the formalin test particularly useful for differentiating the effects of analgesic compounds on different pain modalities.
Data Presentation
The following tables summarize the quantitative data on the analgesic efficacy of intrathecally administered this compound (ω-conotoxin MVIIA) in the formalin test in rodents.
Table 1: Dose-Dependent Effect of this compound (ω-conotoxin MVIIA) on Nociceptive Behavior in the Rat Formalin Test
| Dose (ng) | Phase 1 Licking/Biting Time (s) | % Inhibition (Phase 1) | Phase 2 Licking/Biting Time (s) | % Inhibition (Phase 2) |
| Vehicle | 85.3 ± 7.2 | - | 185.6 ± 15.4 | - |
| 1 | 65.1 ± 6.8 | 23.7% | 130.2 ± 12.1 | 29.9% |
| 3 | 48.2 ± 5.1* | 43.5% | 89.7 ± 9.8 | 51.7% |
| 10 | 30.5 ± 4.5 | 64.2% | 55.4 ± 7.3 | 70.1% |
| 30 | 15.8 ± 3.9 | 81.5% | 25.1 ± 5.2** | 86.5% |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Source: Adapted from Lee et al., 2010.
Table 2: ED₅₀ Values of this compound (ω-conotoxin MVIIA) in the Rat Formalin Test [1]
| Phase | ED₅₀ (ng) |
| Phase 1 | 13.03 |
| Phase 2 | 6.41 |
Source: Lee et al., 2010.[1]
Table 3: Effect of this compound on Licking Time in the Mouse Formalin Test
| Treatment | Dose (nmol, i.t.) | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Vehicle | - | ~80 | ~150 |
| This compound | 0.1 | ~30**** | ~40**** |
****p < 0.0001 versus vehicle. Data are presented as mean. Source: Adapted from Gentile et al., 2018.
Experimental Protocols
This section provides a detailed methodology for assessing the analgesic efficacy of this compound using the formalin test in rodents.
Animals
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[6]
-
Weight: Rats (200-250 g), Mice (20-25 g).
-
Housing: Animals should be housed in a temperature-controlled environment (21 ± 2°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[7] Acclimatize animals to the testing environment for at least 1-2 days before the experiment.
This compound Administration
-
Route: Intrathecal (i.t.) injection is the standard route for central nervous system delivery of this compound.
-
Procedure:
-
Briefly anesthetize the animal (e.g., with isoflurane).
-
Perform a lumbar puncture between the L5 and L6 vertebrae.
-
Inject a small volume (e.g., 10 µl for rats, 5 µl for mice) of this compound solution or vehicle (e.g., sterile saline).
-
-
Dosing: this compound doses can range from nanogram to low microgram quantities, as indicated in the data tables. A dose-response study is recommended to determine the ED₅₀.
-
Timing: Administer this compound 10-15 minutes prior to formalin injection.
Formalin Test Procedure
-
Habituation: Place the animal in a transparent observation chamber (e.g., Plexiglas) for at least 30 minutes to allow for acclimatization.
-
Formalin Injection:
-
Briefly restrain the animal.
-
Inject 50 µl of a 2.5-5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 27-30 gauge needle.[4]
-
-
Behavioral Observation:
-
Immediately return the animal to the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases:
-
A trained observer, blind to the treatment groups, should perform the scoring. Automated systems can also be used to track flinching behavior.
-
Data Analysis
-
Calculate the total time spent in nocifensive behaviors for both Phase 1 and Phase 2 for each animal.
-
Compare the mean behavioral scores between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Calculate the percentage of inhibition for each dose.
-
Determine the ED₅₀ value using regression analysis.
Mandatory Visualizations
Signaling Pathway of this compound's Analgesic Action
Caption: this compound blocks N-type calcium channels on presynaptic terminals, inhibiting neurotransmitter release.
Experimental Workflow for the Formalin Test
Caption: Step-by-step workflow for conducting the formalin test to assess analgesic efficacy.
Logical Relationship of this compound's Effect on Pain Phases
Caption: this compound effectively inhibits both phases of the formalin test, with a more pronounced effect on Phase 2.
References
- 1. Analgesic effect of highly reversible ω-conotoxin FVIA on N type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic effect of highly reversible ω-conotoxin FVIA on N type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ziconotide Technical Support Center: Minimizing Psychiatric Adverse Effects in Research
Welcome to the Ziconotide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and managing psychiatric adverse effects associated with this compound in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common psychiatric adverse effects observed with this compound administration in research settings?
A1: this compound, a potent N-type voltage-gated calcium channel (CaV2.2) blocker, can induce a range of neuropsychiatric symptoms. In clinical trials, the most frequently reported psychiatric adverse events include confusion (33%), hallucinations (12%), paranoid reactions (3%), delirium (2%), psychosis (1-2%), and manic reactions (0.4%).[1][2] Cognitive effects such as memory impairment (22%), speech disorder (14%), aphasia (12%), and abnormal thinking (8%) are also common.[1] Researchers should be vigilant for these events, especially in preclinical models and clinical studies.
Q2: What is the proposed mechanism behind this compound-induced psychiatric adverse effects?
A2: The psychiatric side effects of this compound are believed to stem from its primary mechanism of action: the blockade of N-type calcium channels in the central nervous system.[3] These channels are crucial for neurotransmitter release. By blocking them, this compound can disrupt the delicate balance of various neurotransmitter systems, including glutamatergic and GABAergic pathways, which in turn can affect dopaminergic signaling.[4] This disruption in key brain regions involved in mood, cognition, and perception is thought to contribute to the observed psychiatric symptoms.
Q3: Are there any strategies to minimize the risk of psychiatric adverse effects during my experiments?
A3: Yes, several strategies can be employed to mitigate these risks:
-
Slow Titration: A "start low and go slow" approach to dosing is highly recommended.[5] Rapid dose escalation is associated with a higher incidence of adverse events.[6]
-
Dose Optimization: Finding the minimum effective dose for analgesia can help reduce the likelihood of off-target effects.
-
Careful Subject Selection (Clinical Studies): Patients with a pre-existing history of psychosis are contraindicated for this compound treatment.[7] Careful psychiatric screening of subjects is crucial.
-
Co-administration of Antipsychotics: In some clinical cases, antipsychotics like risperidone have been used to manage this compound-induced psychosis.[4] However, the utility of this approach in a research setting needs careful consideration and ethical approval.
Q4: What should I do if I observe psychiatric adverse events in my animal models or human subjects?
A4: Immediate action is crucial:
-
Dose Reduction or Discontinuation: The primary management strategy is to reduce the dose of this compound or discontinue it altogether.[4] Symptoms often resolve within 48 hours to two weeks after stopping the drug.[4]
-
Symptomatic Treatment: In clinical settings, antipsychotics and benzodiazepines may be used to manage psychosis and agitation.[8]
-
Close Monitoring: Continuously monitor the subject's behavioral and cognitive status until the adverse effects have resolved.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sudden onset of agitation, confusion, or hallucinatory behavior in animal models. | This compound dose may be too high or the titration was too rapid. | 1. Immediately reduce the this compound dose or temporarily halt administration. 2. Monitor the animal's behavior closely for resolution of symptoms. 3. If restarting, use a much slower titration schedule with smaller dose increments. |
| High variability in behavioral assays assessing cognitive function. | This compound may be causing subtle cognitive impairment, affecting performance. | 1. Ensure a stable baseline of behavior is established before this compound administration. 2. Consider using a lower dose of this compound. 3. Increase the number of subjects to improve statistical power. |
| Unexpected changes in locomotor activity. | This compound can cause dizziness and ataxia, which may be misinterpreted as a primary effect on locomotion. | 1. Include specific motor function tests (e.g., rotarod) to differentiate between sedation/ataxia and changes in exploratory behavior. 2. Carefully observe the animals for signs of motor impairment. |
| Difficulty in achieving a therapeutic window without psychiatric side effects. | The analgesic effective dose and the dose causing psychiatric effects may be very close. | 1. Employ a very slow and gradual dose-escalation paradigm. 2. Explore co-administration with other analgesics to potentially lower the required dose of this compound. |
Quantitative Data Summary
Table 1: Incidence of Psychiatric Adverse Events with this compound in Clinical Trials
| Adverse Event | Incidence Rate (%) |
| Confusion | 33%[1] |
| Memory Impairment | 22%[1] |
| Hallucinations | 12%[1][2] |
| Abnormal Thinking | 8%[1] |
| Paranoid Reactions | 3%[1][2] |
| Delirium | 2%[1][2] |
| Psychosis | 1-2%[1][2] |
| Manic Reactions | 0.4%[1][2] |
Table 2: Recommended this compound Titration Schedules to Minimize Adverse Events
| Titration Schedule | Starting Dose | Titration Increment | Frequency of Titration | Reference |
| Standard Titration | 2.4 mcg/day | ≤ 2.4 mcg/day | No more than 2-3 times per week | [9] |
| Slow Titration | 0.1 mcg/hr (2.4 mcg/day) | 0.05-0.1 mcg/hr | No more than once every 24 hours | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound at N-type Calcium Channels
This protocol describes a competitive binding assay to determine the affinity of test compounds for the N-type calcium channel using [¹²⁵I]-ω-conotoxin MVIIA (a close analog of this compound) as the radioligand.
Materials:
-
Rat brain crude membrane preparation
-
[¹²⁵I]-ω-conotoxin MVIIA
-
Unlabeled this compound (for standard curve)
-
Test compounds
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM HEPES, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare crude brain membranes from rats according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Test compound or unlabeled this compound (at various concentrations)
-
[¹²⁵I]-ω-conotoxin MVIIA (at a fixed concentration, typically near its Kd)
-
Rat brain membrane preparation
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-ω-conotoxin MVIIA (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 2: Prepulse Inhibition (PPI) Test in Rodents to Assess Sensorimotor Gating
The PPI test is used to model deficits in sensorimotor gating, a core feature of psychosis.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
Procedure:
-
Acclimation: Place the animal in the holding cylinder within the startle chamber and allow it to acclimate for a period (e.g., 5 minutes) with background white noise.
-
Habituation: Present a series of startle pulses (e.g., 120 dB) alone to habituate the animal to the stimulus.
-
Test Session: The test session consists of a pseudo-randomized sequence of different trial types:
-
Pulse-alone trials: A strong startle stimulus (e.g., 120 dB) is presented.
-
Prepulse + Pulse trials: A weaker, non-startling prepulse stimulus (e.g., 74, 78, or 82 dB) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Collection: The startle response (amplitude of the whole-body flinch) is recorded for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)] x 100 A reduction in PPI by a test compound may indicate a psychosis-like state.
Protocol 3: Microdialysis and HPLC for Dopamine Measurement in the Prefrontal Cortex
This protocol allows for the in vivo measurement of extracellular dopamine levels, which may be altered by this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with an electrochemical detector
-
This compound solution for administration
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula targeting the prefrontal cortex of the rat using a stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable dopamine levels.
-
This compound Administration: Administer this compound (e.g., intrathecally or systemically).
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals.
-
HPLC Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels to determine the effect of this compound.
Visualizations
Signaling Pathway of this compound-Induced Psychiatric Effects
Caption: Proposed mechanism of this compound-induced psychiatric adverse effects.
Experimental Workflow for Preclinical Assessment of Psychiatric Liability
Caption: A typical workflow for preclinical evaluation of this compound's psychiatric effects.
Logical Relationship for Managing Adverse Events
Caption: Decision-making flowchart for managing this compound-induced psychiatric adverse events.
References
- 1. dovepress.com [dovepress.com]
- 2. A Benefit/Risk Assessment of Intrathecal this compound in Chronic Pain: A Narrative Review [mdpi.com]
- 3. bilz0r.atspace.com [bilz0r.atspace.com]
- 4. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 5. This compound Monotherapy: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. awttc.nhs.wales [awttc.nhs.wales]
Navigating the Challenges of Ziconotide: A Technical Support Center for Researchers
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance and practical strategies for overcoming the narrow therapeutic window of Ziconotide, a potent non-opioid analgesic. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research and development efforts in pain therapeutics.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section provides solutions to specific issues that may arise during pre-clinical and clinical research involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High incidence of adverse effects (e.g., dizziness, nausea, confusion) in animal models or clinical subjects. | Rapid dose titration. | Implement a "start low, go slow" titration strategy. Initiate dosing at 0.5-1.2 mcg/day with increments of ≤0.5 mcg/day no more than once a week.[1][2] |
| High starting dose. | The recommended starting dose for continuous intrathecal infusion is between 1.2 mcg and 2.4 mcg/day.[3] | |
| Poor analgesic efficacy at tolerable doses. | Suboptimal patient selection. | Ensure subjects or patients have a confirmed diagnosis of severe chronic pain and have failed conservative therapies.[4] this compound is indicated for patients intolerant or refractory to other treatments, including systemic analgesics or intrathecal morphine.[3][4] |
| Inadequate trial to determine responsiveness. | Conduct a bolus trial with an initial dose of 1-2 mcg to assess for at least a 30% reduction in pain scores before initiating continuous infusion.[3][5] | |
| Development of neuropsychiatric symptoms (e.g., hallucinations, psychosis). | This compound is contraindicated in patients with a pre-existing history of psychosis.[6][7] | Screen subjects for any history of psychosis prior to administration.[6] |
| Dose-related adverse effect. | Immediately discontinue or significantly reduce the this compound dose.[8] Consider the use of antipsychotics like risperidone or haloperidol for symptom management.[9][10] | |
| Variability in patient response to this compound. | Genetic factors influencing drug metabolism and receptor sensitivity. | Consider pharmacogenomic testing to identify variations in genes encoding for drug-metabolizing enzymes and receptors that may influence individual responses to pain medication. |
Frequently Asked Questions (FAQs)
Dosing and Administration
-
What is the recommended starting dose and titration schedule for intrathecal this compound?
-
What is the rationale for a "start low, go slow" approach?
-
A slow titration schedule has been shown to significantly reduce the frequency and severity of adverse events associated with this compound.[3][11] While a faster titration may lead to a quicker analgesic effect, it is associated with a higher incidence of severe adverse events, including neuropsychiatric symptoms.[11]
-
-
What is a bolus trial and why is it recommended?
-
A bolus trial involves administering a single intrathecal injection of this compound (typically 1-2 mcg) to assess a patient's analgesic response and tolerability before implanting a continuous infusion pump.[3][5] A successful trial is often defined as a ≥30% reduction in pain scores without significant side effects.[5] This helps in selecting patients who are most likely to benefit from long-term therapy.
-
Combination Therapy
-
Can this compound be used in combination with other intrathecal analgesics?
-
Yes, preclinical and clinical studies have explored the use of this compound in combination with other analgesics like morphine.[12] This approach may offer synergistic or additive analgesic effects, potentially allowing for lower doses of each drug and reducing dose-related side effects.
-
Adverse Effects
-
What are the most common adverse effects of this compound?
-
How should neuropsychiatric adverse effects be managed?
Quantitative Data Summary
Table 1: Recommended Dosing and Titration Schedules for Intrathecal this compound
| Parameter | Recommendation | Rationale | Reference(s) |
| Starting Dose (Continuous Infusion) | 0.5 - 1.2 mcg/day | To minimize the risk of adverse events. | [1][2] |
| Titration Increment | ≤0.5 mcg/day | Slow titration improves tolerability. | [1] |
| Titration Frequency | No more than once weekly | Allows for assessment of response and side effects before further dose escalation. | [1] |
| Maximum Recommended Dose | 19.2 mcg/day | Balances efficacy with the risk of adverse events. | [3][6] |
| Bolus Trial Dose | 1 - 2 mcg | To assess initial efficacy and tolerability. | [3] |
Table 2: Comparison of Adverse Event Rates with Different Titration Schedules
| Titration Schedule | Key Findings | Reference(s) |
| Fast Titration | Associated with a higher incidence and severity of adverse events, particularly cognitive and neuropsychiatric symptoms. | [11] |
| Slow Titration | Significantly lower frequency and severity of adverse events, though the onset of maximum pain relief may be delayed. | [11][13] |
Key Experimental Protocols
Protocol 1: Intrathecal Bolus Trial for this compound
Objective: To assess the analgesic efficacy and tolerability of a single intrathecal bolus dose of this compound to determine a patient's suitability for continuous infusion therapy.
Methodology:
-
Patient Selection: Enroll patients with severe chronic pain who are candidates for intrathecal therapy and have not responded to or are intolerant of other analgesic treatments.[4] A thorough psychological evaluation should be conducted to rule out a history of psychosis.[14]
-
Baseline Assessment: Record baseline pain intensity using a validated scale (e.g., Visual Analog Scale - VAS).
-
Drug Administration: Under sterile conditions, administer an initial intrathecal bolus dose of 2.5 mcg of this compound.[5]
-
Monitoring: Monitor the patient for at least 4-8 hours for analgesic response and any adverse effects.[3][15]
-
Efficacy Assessment: A successful trial is defined as a reduction in the baseline pain VAS of ≥30% with no significant adverse effects on two separate occasions.[5]
-
Dose Adjustment for Subsequent Trials: If the initial trial is unsuccessful or produces side effects, subsequent bolus doses can be adjusted (e.g., 1.2 mcg or 3.75 mcg) based on the patient's response.[5]
Visualizations
References
- 1. Intrathecal this compound: Dosing and Administration Strategies in Patients With Refractory Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Practical considerations and patient selection for intrathecal drug delivery in the management of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bolus intrathecal injection of this compound (Prialt®) to evaluate the option of continuous administration via an implanted intrathecal drug delivery (ITDD) system: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. This compound-induced psychosis: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and psychosis: from a case report to a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced psychosis: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive review on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrathecal Therapy for Chronic Pain: A Review of Morphine and this compound as Firstline Options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. painphysicianjournal.com [painphysicianjournal.com]
- 14. molinaclinicalpolicy.com [molinaclinicalpolicy.com]
- 15. asra.com [asra.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ziconotide in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Neurological Side Effects: Ataxia and Abnormal Gait
Question: Our rats/mice are exhibiting significant ataxia and an abnormal gait after intrathecal (IT) this compound administration. How can we quantify this and what are the recommended management strategies?
Answer:
Ataxia and gait disturbances are known dose-dependent side effects of this compound due to its blockade of N-type calcium channels in the central nervous system, including the cerebellum.[1]
Troubleshooting and Management:
-
Dose Titration: The most effective management strategy is careful dose titration. The principle of "start low and go slow" is crucial.[2]
-
Recommendation: Begin with a low dose (e.g., 0.5 - 1.0 mcg/day for continuous infusion in rats) and increase the dose in small increments (e.g., ≤0.5 mcg/day) on a weekly basis, allowing for acclimatization and monitoring of side effects.[3] If severe side effects occur, reduce the dose to the last well-tolerated level.[3]
-
-
Behavioral Quantification: To objectively measure ataxia, standardized behavioral tests are recommended.
-
Pharmacological Intervention: Currently, there is no specific antidote for this compound overdose or severe side effects.[10] Management is primarily supportive. Discontinuation of the drug typically leads to the resolution of symptoms.[2]
Motor System Side Effects: Tremors
Question: We are observing significant tremors in our mice following this compound administration. How can we score this side effect and what are the potential mitigation approaches?
Answer:
Tremors are a potential side effect of this compound, likely related to its modulation of neuronal excitability.
Troubleshooting and Management:
-
Dose Reduction: As with ataxia, the primary method for managing tremors is to reduce the this compound dosage to a level that provides analgesia without inducing severe motor disturbances.[2]
-
Behavioral Scoring: A standardized scoring system can be used to quantify the severity of tremors.
-
Tremor Scoring Scale: A simple observational scale can be implemented (see table below).
-
-
Pharmacological Management: While no specific antagonists are established for this compound-induced tremors, exploring compounds that modulate motor pathways could be a research avenue. For instance, agents used in other tremor models, such as those targeting cholinergic or GABAergic systems, could be investigated.[11]
General Systemic Side Effects
Question: Are there other common side effects we should be aware of in our animal models?
Answer:
While neurological and motor side effects are the most prominent, other systemic effects have been noted in clinical and preclinical studies. These include nausea, vomiting, and changes in blood pressure.[12][13] Regular monitoring of the animals' overall health, including weight, food and water intake, and general activity levels, is essential.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of intrathecal this compound on motor function in rodents, based on findings from preclinical studies.
Table 1: this compound Dose-Response on Motor Coordination (Rotarod Test) in Mice
| This compound Dose (intrathecal) | Latency to Fall (seconds) | Observations |
| Vehicle Control | 180 ± 20 | Normal motor function |
| 0.1 µg | 150 ± 25 | Mild, transient impairment |
| 0.3 µg | 90 ± 30 | Moderate impairment, occasional falls |
| 1.0 µg | 30 ± 15 | Severe impairment, inability to maintain balance |
Note: Data are representative examples compiled from multiple sources and may vary based on specific experimental conditions.
Table 2: this compound Dose-Response on Ataxia (Beam Walking Test) in Rats
| This compound Dose (intrathecal) | Number of Foot Slips (per meter) | Time to Traverse (seconds) |
| Vehicle Control | 1 ± 0.5 | 10 ± 2 |
| 0.5 µg | 4 ± 1.5 | 18 ± 4 |
| 1.5 µg | 10 ± 3 | 35 ± 8 |
| 3.0 µg | >15 (unable to complete) | >60 |
Note: Data are representative examples compiled from multiple sources and may vary based on specific experimental conditions.
Table 3: Scoring System for this compound-Induced Tremors in Mice
| Score | Description of Tremor |
| 0 | No tremor |
| 1 | Mild tremor, noticeable upon handling |
| 2 | Moderate tremor, visible at rest |
| 3 | Severe, continuous tremor affecting posture and movement |
Experimental Protocols
Protocol 1: Beam Walking Test for Ataxia Assessment in Rats
Objective: To quantitatively assess fine motor coordination and balance.
Materials:
-
Elevated narrow beam (e.g., 2.5 cm wide, 120 cm long)
-
Safe platform (e.g., home cage) at one end of the beam
-
Video recording equipment (optional, for blinded scoring)
Procedure:
-
Habituation: For 2-3 days prior to testing, allow each rat to traverse the beam from the starting point to the safe platform three times per day.
-
Testing: a. Place the rat at the start of the beam. b. Record the time it takes for the rat to traverse the beam. c. Count the number of times the hind paws slip off the beam. d. A trial is considered complete when the rat reaches the safe platform. A maximum time (e.g., 60 or 120 seconds) should be set.[4][5]
-
Data Analysis: Compare the time to traverse and the number of foot slips between different treatment groups.
Protocol 2: Rotarod Test for Motor Coordination Assessment in Mice
Objective: To evaluate balance, grip strength, and motor coordination.
Materials:
-
Rotarod apparatus for mice (e.g., 3 cm diameter rod)
Procedure:
-
Training: a. Place the mice on the rotarod at a low, constant speed (e.g., 4 RPM) for a fixed duration (e.g., 5 minutes) for 2-3 consecutive days. b. For accelerating rotarod protocols, train the mice with the acceleration paradigm to be used during testing.
-
Testing: a. Place the mouse on the rotarod. b. Start the rotation, either at a fixed speed or with acceleration (e.g., 4 to 40 RPM over 5 minutes). c. Record the latency to fall from the rod. d. Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Data Analysis: Compare the average latency to fall between different treatment groups.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prialt.com [prialt.com]
- 4. Beam Walking Test - Creative Biolabs [creative-biolabs.com]
- 5. Rodent behavioural test - Sensory motor function - Beam walking - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. BEAM BALANCE TEST [panlab.com]
- 7. Rotarod Test (mouse) [panache.ninds.nih.gov]
- 8. Rotarod Test - Creative Biolabs [creative-biolabs.com]
- 9. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Advancing Ziconotide Delivery to the CNS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing alternative delivery methods for Ziconotide to the Central Nervous System (CNS).
Troubleshooting Guides
Issue 1: Low Bioavailability of Intranasally Administered this compound
Question: We are observing very low concentrations of this compound in the cerebrospinal fluid (CSF) after intranasal administration in our rat model. What are the potential causes and solutions?
Answer:
Low CSF bioavailability following intranasal delivery is a common challenge. Here are several potential causes and troubleshooting steps:
-
Poor Mucoadhesion: The formulation may be cleared from the nasal cavity too quickly.
-
Inefficient Permeation Across the Nasal Mucosa: this compound is a hydrophilic peptide with limited ability to cross biological membranes.[4]
-
Rapid Systemic Absorption: The drug may be absorbed into the systemic circulation from the highly vascularized nasal cavity, reducing the amount available for direct nose-to-brain transport.
-
Solution: While some systemic absorption is expected, optimizing the formulation for direct transport can help. Studies have shown that intranasal administration can result in 7 to 8-fold lower systemic bioavailability compared to intravenous administration, which is advantageous for reducing systemic side effects.[1]
-
-
Animal Model Technique: Improper administration technique can lead to the formulation being swallowed instead of being retained in the olfactory region.
-
Solution: Ensure the administration volume is appropriate for the animal model and that the delivery device is positioned to target the olfactory mucosa.
-
Issue 2: High Variability in Nanoparticle Encapsulation Efficiency
Question: Our this compound-loaded PLGA nanoparticles show significant batch-to-batch variability in drug encapsulation efficiency. How can we improve consistency?
Answer:
Variability in encapsulation efficiency is often related to the formulation and process parameters. Consider the following:
-
PLGA Properties: The molecular weight and lactide-to-glycolide ratio of the PLGA can influence drug encapsulation.
-
Solution: Source PLGA from a reliable supplier and use a consistent batch for your experiments. Characterize the polymer properties before use.
-
-
Solvent System: The choice of organic solvent and its miscibility with the aqueous phase is critical.
-
Solution: Ensure complete dissolution of both this compound and PLGA. The solvent evaporation rate should be controlled and consistent between batches.
-
-
Homogenization/Sonication Parameters: The energy input during emulsification directly impacts nanoparticle size and encapsulation.
-
Solution: Precisely control the homogenization speed and duration or the sonication amplitude and time. Use a calibrated instrument and maintain a consistent sample volume and temperature.
-
-
Drug-Polymer Interaction: The interaction between the peptide and the polymer matrix is key to successful encapsulation.
-
Solution: Adjust the pH of the aqueous phase to optimize the charge-based interactions between this compound and PLGA.
-
Issue 3: Inconsistent Results in In Vitro Blood-Brain Barrier (BBB) Permeability Assays
Question: We are using a cultured endothelial cell model (like BBMECs) to assess this compound permeability, but our results are not reproducible. What could be the issue?
Answer:
In vitro BBB models can be sensitive to experimental conditions. Here are some factors to investigate:
-
Cell Monolayer Integrity: The tightness of the cell junctions is crucial for a valid permeability assay.
-
Solution: Regularly measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer before each experiment. Use a consistent cell seeding density and culture time.
-
-
Passage Number of Cells: Endothelial cells can lose their barrier properties at high passage numbers.
-
Solution: Use cells within a defined low passage number range for all experiments.
-
-
Stability of this compound in Culture Medium: this compound may degrade in the culture medium over the course of the experiment.
-
Solution: Analyze the concentration of this compound in the donor and receiver compartments at the end of the experiment using a stability-indicating method like HPLC to account for any degradation.[5]
-
-
Non-specific Binding: this compound may adsorb to the plastic of the culture plates or filter membranes.
-
Solution: Pre-treat the wells and membranes with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.
-
Frequently Asked Questions (FAQs)
Question 1: Why is developing an alternative to intrathecal (IT) delivery for this compound important?
Answer: While effective, intrathecal administration is an invasive procedure associated with potential complications such as meningitis, procedural difficulties, and device-related issues.[1] A non-invasive method like intranasal delivery would be more patient-compliant and could reduce the risk of these complications.[1][2][3] Furthermore, alternative delivery systems like nanoparticles could potentially improve the pharmacokinetic profile and reduce side effects.[6][7]
Question 2: What is the proposed mechanism for intranasal delivery of this compound to the CNS?
Answer: Intranasal delivery is thought to bypass the blood-brain barrier (BBB) by utilizing pathways along the olfactory and trigeminal nerves that connect the nasal cavity directly to the CNS.[8] This allows for more rapid delivery to the CSF compared to intravenous administration.[1][2][3]
Question 3: What is the primary mechanism of action of this compound?
Answer: this compound is a selective N-type voltage-gated calcium channel blocker.[9][10] By blocking these channels in the presynaptic terminals of primary nociceptive afferents in the dorsal horn of the spinal cord, it inhibits the release of neurotransmitters involved in pain signaling.[4][6]
Question 4: What are the main challenges in formulating this compound for alternative delivery routes?
Answer: The primary challenges include:
-
Poor BBB Permeability: this compound has a limited ability to cross the blood-brain barrier.[6][10]
-
Rapid Degradation: As a peptide, this compound is susceptible to enzymatic degradation.[6][7]
-
Short Half-Life: this compound has a short duration of activity due to the rapid turnover rate of CSF.[8]
-
Hydrophilicity: Its hydrophilic nature makes it difficult to pass through lipid membranes.[4][9]
Question 5: Are there any nanoparticle systems being explored for this compound delivery?
Answer: Yes, poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles are being investigated to enhance the stability, control the release, and improve the bioavailability of this compound.[6][7] Additionally, viral nanocontainers, such as those based on the bacteriophage P22 capsid, have been engineered to encapsulate this compound and have shown promise in crossing in vitro BBB models.[11][12][13]
Data Summary Tables
Table 1: Pharmacokinetic Parameters of this compound in CSF Following Different Administration Routes in Rats
| Administration Route | Formulation | Cmax (ng/mL) | Tmax (min) | Elimination Rate Constant (h⁻¹) |
| Intravenous | Solution | 37.78 ± 6.8 | 120 | 0.42 ± 0.10 |
| Intrathecal | Solution | - | - | 1.01 ± 0.34 |
| Intranasal | Solution with Chitosan | - | 15 | 0.54 ± 0.08 |
| Intranasal | In-situ Gel with Chitosan | - | 15 | Significantly Lowered |
Data sourced from Manda et al., 2016.[1][2][3]
Table 2: this compound Bioavailability in Brain Tissue After Intravenous Injection
| Time Post-Injection | Percentage of Injected Material per Gram of Brain Tissue |
| 3-20 min | 0.003% - 0.006% |
| 2 hours | < 0.001% |
Data sourced from Smith et al., 2000.[5][14]
Experimental Protocols
Protocol 1: Intranasal Administration of this compound In-Situ Gel in Sprague-Dawley Rats
Objective: To deliver a this compound-loaded in-situ gel formulation to the nasal cavity of rats for CNS delivery studies.
Materials:
-
This compound in-situ gel formulation (e.g., with Kolliphor P 407 and chitosan)
-
Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Micropipette with a flexible tip
Methodology:
-
Prepare the this compound in-situ gel formulation using a cold process by dissolving Kolliphor P 407 and other excipients in cooled buffer, followed by overnight stirring in a refrigerator.[1]
-
Anesthetize the rat using an appropriate anesthetic.
-
Place the rat in a supine position with its head slightly tilted back.
-
Using a micropipette with a flexible tip, carefully administer the specified volume of the gel formulation into one nostril.
-
Keep the rat in the supine position for a few minutes to allow the gel to form and adhere to the nasal mucosa.
-
At predetermined time points, collect CSF from the cisterna magna for pharmacokinetic analysis.[1][2][3]
-
Analyze this compound concentrations in the CSF samples using a validated HPLC method.[1][5]
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
Objective: To encapsulate this compound within PLGA nanoparticles using an emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase with a surfactant (e.g., polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Dissolve a specific amount of PLGA in the organic solvent.
-
Dissolve this compound in the aqueous phase.
-
Add the PLGA solution to the this compound solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Continuously stir the emulsion on a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove un-encapsulated this compound and excess surfactant.
-
Lyophilize the nanoparticles for long-term storage.
-
Determine the encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the this compound content using HPLC.
Visualizations
Caption: Experimental workflow for developing alternative this compound delivery systems.
Caption: Proposed pathways for direct nose-to-brain delivery of this compound.
Caption: Signaling pathway of this compound's analgesic action.
References
- 1. DELIVERY OF this compound TO CEREBROSPINAL FLUID VIA INTRANASAL PATHWAY FOR THE TREATMENT OF CHRONIC PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of this compound to cerebrospinal fluid via intranasal pathway for the treatment of chronic pain [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jptcp.com [jptcp.com]
- 7. jptcp.com [jptcp.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tailored delivery of analgesic this compound across a blood brain barrier model using viral nanocontainers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tailored delivery of analgesic this compound across a blood brain barrier model using viral nanocontainers [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability of this compound in brain: influx from blood, stability, and diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing issues with Ziconotide pump delivery systems in the lab
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Ziconotide pump delivery systems in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common modes of failure for intrathecal infusion pumps in a laboratory setting?
A1: In a preclinical laboratory setting, the most common issues with intrathecal pumps include catheter-related problems, pump mechanical failures, and drug stability issues. Catheter problems are the most frequent, encompassing occlusion, kinking, migration, and disconnection.[1][2] Pump failures, though less common, can include motor stalls and battery issues.[3] this compound's stability can also be a factor, with degradation influenced by temperature, pH, and admixture with other compounds.[4]
Q2: How stable is this compound in an infusion pump under typical experimental conditions?
A2: this compound's stability is temperature-dependent. In pumps at 37°C, this compound concentration can decrease significantly over time. One study showed that when delivered alone at various low concentrations, the residual concentration of this compound at 31 days was between 35.54% and 44.49%.[3] When mixed with other analgesics, the degradation can be more linear, with one study showing a decrease to 53.4% of the baseline concentration after 35 days.[3] For short-term experiments, this compound is stable in syringes stored at 5°C.[3][4] Acidic conditions can also lead to the degradation of this compound.[4]
Q3: What are the initial signs of catheter occlusion or displacement in an animal model?
A3: The primary sign of catheter-related issues in an animal model is a loss of the expected pharmacological effect of this compound. This could manifest as a return of pain-related behaviors that were previously suppressed. In cases of catheter displacement, you might observe motor dysfunction or other neurological signs if the drug is being delivered to an incorrect location within the intrathecal space. For preclinical studies, it is crucial to have clear behavioral or physiological endpoints to monitor the drug's efficacy continuously.
Q4: Can I reuse a pump for different concentrations of this compound or for different drugs?
A4: It is not recommended to reuse pumps for different drugs without thorough cleaning and validation procedures. For different concentrations of this compound, ensure the pump is completely flushed with the new solution to avoid inaccurate dosing. When switching between drugs, especially with a peptide like this compound that can adsorb to surfaces, a rigorous cleaning protocol is necessary to prevent cross-contamination. Always refer to the pump manufacturer's guidelines for cleaning and maintenance.
Q5: What is an acceptable flow rate accuracy for a preclinical infusion pump?
A5: The acceptable flow rate accuracy can vary depending on the pump manufacturer and the requirements of the experiment. Generally, an error of ±5% is considered acceptable for many research applications.[5] However, some market-approved intrathecal drug delivery systems have a labeled accuracy of ±14.5%.[6] It is crucial to validate the flow rate accuracy of your specific pump and setup before beginning a critical experiment.
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues with this compound pump delivery systems.
Guide 1: Inconsistent or No Drug Delivery
Symptom: The experimental animal is not showing the expected analgesic effects, or in vitro measurements indicate no or reduced outflow from the pump.
Troubleshooting Workflow:
References
- 1. Complications associated with intrathecal drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implantable Intrathecal Pumps for Chronic Pain: Highlights and Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. partssource.com [partssource.com]
- 4. Physicochemical Stability Study of the Morphine-Bupivacaine-Ziconotide Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. flowonix.com [flowonix.com]
mitigating off-target effects of Ziconotide in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ziconotide in cellular assays. The focus is on mitigating unwanted effects that can arise from the potent and specific action of this compound on N-type (CaV2.2) voltage-gated calcium channels.
Frequently Asked Questions (FAQs)
Q1: What are the primary "off-target" effects of this compound in cellular assays?
A1: this compound is a highly selective blocker of N-type (CaV2.2) voltage-gated calcium channels, with over 1000-fold selectivity for this channel subtype.[1] True off-target effects, meaning high-affinity binding to other receptors or ion channels, are not commonly reported. The adverse effects seen in clinical settings, such as dizziness, confusion, and nystagmus, are generally considered to be mechanism-based, resulting from the intended blockade of N-type calcium channels in unintended (supraspinal) locations.[2]
In a cellular assay context, "off-target" or unwanted effects are typically a consequence of:
-
Excessively high concentrations: Leading to non-specific binding or effects on cell health.
-
Presence of N-type calcium channels in unexpected cell types: Causing on-target effects that interfere with the primary measurement.
-
Prolonged exposure: Resulting in downstream cellular adaptations that can confound results.
Q2: How can I confirm that the effects I'm seeing are due to N-type calcium channel blockade?
A2: To confirm the specificity of this compound's action in your assay, consider the following control experiments:
-
Use a cell line lacking N-type calcium channels: If the effect persists in a cell line that does not express CaV2.2, it may indicate a true off-target effect or an experimental artifact.
-
Employ a structurally unrelated N-type calcium channel blocker: If a different N-type blocker produces a similar effect, it strengthens the evidence that the observed outcome is due to N-type channel blockade.
-
Genetic knockdown or knockout of the CaV2.2 subunit: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the N-type calcium channel. This compound should have no effect in these modified cells.
Q3: What is the recommended concentration range for this compound in cellular assays?
A3: The optimal concentration of this compound is highly dependent on the specific assay and cell type. Due to its high affinity for N-type calcium channels, sub-nanomolar to low nanomolar concentrations are often sufficient.[3] It is crucial to perform a dose-response curve to determine the lowest effective concentration that produces the desired on-target effect without causing unwanted effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected changes in cell morphology. | This compound concentration is too high, leading to non-specific effects. | Perform a dose-response experiment starting from a very low concentration (e.g., 1 pM) and titrating up. Determine the optimal concentration that achieves the desired effect without compromising cell viability. |
| Inconsistent results between experiments. | Variability in cell culture conditions, such as cell passage number or density, which can alter ion channel expression. | Standardize cell culture protocols. Regularly check for consistent expression of N-type calcium channels via methods like qPCR or western blotting. |
| Effect observed in a cell line not expected to express N-type calcium channels. | The cell line may have low-level or unexpected expression of CaV2.2. | Verify the expression of the N-type calcium channel α1B subunit (CACNA1B) in your cell line using a sensitive method like RT-qPCR. |
| The magnitude of the effect decreases over time with prolonged this compound exposure. | Cellular compensation mechanisms, such as upregulation of other calcium channels or changes in downstream signaling pathways. | Design experiments with shorter incubation times. If long-term studies are necessary, be aware of potential cellular adaptations and consider time-course experiments to characterize these changes. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Calcium Flux Assay
This protocol outlines a method to determine the IC50 of this compound for inhibiting depolarization-evoked calcium influx in a cell line endogenously expressing or engineered to express N-type calcium channels.
Materials:
-
Cells expressing N-type calcium channels (e.g., IMR-32, SH-SY5Y, or HEK293 cells stably expressing CaV2.2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound stock solution
-
Depolarizing solution (e.g., high potassium buffer)
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Incubation: Prepare serial dilutions of this compound in an appropriate assay buffer. Remove the dye solution and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (buffer without this compound).
-
Calcium Influx Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a depolarizing solution (e.g., a high potassium buffer) to all wells to open the voltage-gated calcium channels.
-
Data Acquisition: Measure the fluorescence intensity over time. The increase in fluorescence corresponds to calcium influx.
-
Data Analysis: Calculate the peak fluorescence response for each this compound concentration. Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a non-specific calcium channel blocker (0% activity). Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.
Protocol 2: Verifying On-Target Specificity using siRNA Knockdown
This protocol describes how to use siRNA to confirm that the effects of this compound are mediated by N-type calcium channels.
Materials:
-
Cells expressing N-type calcium channels
-
siRNA targeting the CaV2.2 α1B subunit (CACNA1B)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent
-
RT-qPCR reagents or antibodies for western blotting
-
This compound
-
Reagents for the primary cellular assay of interest
Methodology:
-
Transfection: Transfect cells with either the CaV2.2-targeting siRNA or the non-targeting control siRNA according to the transfection reagent manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells from each group to verify the knockdown of CaV2.2 expression using RT-qPCR (to measure mRNA levels) or western blotting (to measure protein levels).
-
Cellular Assay: Perform the primary cellular assay of interest on the remaining cells. Treat both the knockdown and control cells with the previously determined optimal concentration of this compound.
-
Data Analysis: Compare the effect of this compound in the CaV2.2 knockdown cells to the effect in the control cells. A significantly reduced or absent effect in the knockdown cells confirms that this compound's activity is dependent on the presence of N-type calcium channels.
Signaling Pathways and Experimental Workflows
Caption: this compound blocks N-type calcium channels, preventing calcium influx and subsequent neurotransmitter release.
Caption: A logical workflow to determine if an unwanted effect of this compound is on-target or off-target.
References
Validation & Comparative
A Comparative Guide to the Analgesic Effects of Ziconotide in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic properties of Ziconotide, a potent non-opioid analgesic, in the context of other commonly used analgesics in non-human primate research. Due to a notable lack of direct comparative studies in non-human primates, this document synthesizes available data from various sources to offer an objective comparison and support for experimental design. The information presented herein is intended to guide researchers in selecting appropriate analgesic agents and designing studies to validate their efficacy.
Introduction to this compound
This compound is a synthetic peptide equivalent of ω-conotoxin MVIIA, a neurotoxin derived from the venom of the marine cone snail Conus magus.[1][2] It exerts its analgesic effects through a unique mechanism of action: the selective blockade of N-type voltage-gated calcium channels (N-VSCCs) in the dorsal horn of the spinal cord.[2][3] This blockade inhibits the release of pro-nociceptive neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby interrupting pain signaling pathways.[2] A key advantage of this compound is that its prolonged administration does not appear to lead to the development of tolerance or addiction, a significant issue with opioid analgesics.[1][4]
Comparison of Analgesic Agents
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the analgesic efficacy of this compound and its alternatives in non-human primates.
Table 1: Opioid Analgesics in Rhesus Macaques (Thermal Pain Model)
| Analgesic | Route of Administration | Dose Range | Efficacy Measure | Species | Pain Model |
| Morphine | Systemic | Low to high doses | Reduced operant responding to thermal stimuli | Rhesus Macaque | Thermal Escape/Operant Responding |
| Buprenorphine | Intramuscular (IM) | 0.03 mg/kg | Maintained plasma concentrations >0.10 ng/mL for over 12 hours | Rhesus Macaque | Pharmacokinetic study (analgesic threshold inferred) |
| Fentanyl | Systemic | Not specified | Described as a potent analgesic | Rhesus Macaque | General use in neurosurgery |
Note: Direct quantitative efficacy data for this compound in a comparable thermal pain model in non-human primates is not available.
Table 2: NSAID Analgesics in Macaques (Pharmacokinetic and General Efficacy Data)
| Analgesic | Route of Administration | Dose | Efficacy/Pharmacokinetic Measure | Species | Pain Model |
| Meloxicam | Subcutaneous (SC), Sustained-Release | 0.6 mg/kg | Therapeutic blood levels for 48-72 hours | Cynomolgus Macaque | Pharmacokinetic study |
| Ketoprofen | Not specified | Not specified | Used for postoperative analgesia, often in combination with opioids | Macaques | Postoperative pain |
Note: Direct quantitative efficacy data for this compound in a comparable inflammatory or postoperative pain model in non-human primates is not available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analgesic efficacy studies. The following are protocols for common pain models used in non-human primate research.
Thermal Escape/Operant Responding Task
This model assesses the analgesic effects of a compound by measuring the latency of a non-human primate to withdraw from a noxious thermal stimulus.
Experimental Workflow:
Caption: Workflow for the Thermal Escape/Operant Responding Task.
Detailed Protocol:
-
Animal Subjects: Rhesus macaques are commonly used for this paradigm.
-
Apparatus: A primate chair equipped with a temperature-controlled thermode and a lever for the animal to respond.
-
Acclimation and Training: Animals are first acclimated to the primate chair and the testing environment. They are then trained through positive reinforcement to press a lever to terminate a thermal stimulus applied to a shaved area of their skin (e.g., forearm or tail).
-
Baseline Measurement: Before drug administration, baseline thermal escape latencies are determined by applying a series of thermal stimuli at a fixed temperature (e.g., 48-52°C) and recording the time it takes for the animal to press the lever.
-
Drug Administration: The test analgesic (e.g., this compound via intrathecal infusion or an alternative analgesic via the appropriate route) or a vehicle control is administered.
-
Testing: At predetermined time points after drug administration, the thermal escape latencies are re-measured.
-
Data Analysis: The analgesic effect is quantified by the increase in escape latency compared to baseline and the vehicle control group.
Formalin-Induced Inflammatory Pain Model
Experimental Workflow:
Caption: Workflow for the Formalin-Induced Inflammatory Pain Model.
Detailed Protocol:
-
Animal Subjects: Cynomolgus or rhesus macaques can be used.
-
Acclimation: Animals are acclimated to the observation chambers to minimize stress-induced behavioral changes.
-
Pre-treatment: The test analgesic or vehicle is administered at a predetermined time before formalin injection.
-
Formalin Injection: A small volume (e.g., 50-100 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: The animal's behavior is recorded and scored for nociceptive responses, which typically occur in two phases:
-
Phase 1 (Acute Phase): Lasting approximately 5 minutes post-injection, characterized by immediate, sharp pain responses like flinching, licking, and biting of the injected paw.
-
Phase 2 (Tonic/Inflammatory Phase): Occurring around 15-60 minutes post-injection, reflecting inflammatory pain and central sensitization, with similar but more persistent behaviors.
-
-
Scoring: A trained observer scores the duration and frequency of the nociceptive behaviors.
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the drug-treated and vehicle control groups to determine analgesic efficacy.
Signaling Pathway of this compound
This compound's analgesic effect is mediated by its specific interaction with N-type voltage-gated calcium channels located on presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord.
Caption: this compound's Mechanism of Action in the Dorsal Horn.
Conclusion and Future Directions
This compound presents a promising non-opioid alternative for the management of severe chronic pain, with a distinct mechanism of action that avoids the development of tolerance. However, a significant gap exists in the literature regarding its direct comparative analgesic efficacy in non-human primate models. The available data on alternative analgesics, such as opioids and NSAIDs, in these models provide a foundation for indirect comparison, but head-to-head studies are crucial for a definitive assessment of this compound's performance.
Future research should prioritize direct comparative studies of intrathecal this compound against standard-of-care analgesics in validated non-human primate pain models. Such studies would provide invaluable data for drug development professionals and researchers, enabling a more informed selection of analgesic agents for both clinical and preclinical applications. Furthermore, the development and validation of standardized pain assessment protocols for non-human primates will be essential for improving the translatability of preclinical findings to clinical practice.
References
- 1. Challenges with Assessing and Treating Pain in Research Primates: A Focused Survey and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a new nonopioid intrathecal analgesic for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonclinical safety of this compound: an intrathecal analgesic of a new pharmaceutical class - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ziconotide and Other Conotoxins on the CaV2.2 Channel: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ziconotide and other conotoxins that target the N-type voltage-gated calcium channel (CaV2.2). The information presented is supported by experimental data to aid in the evaluation of these compounds as potential analgesics and research tools.
This compound (Prialt®), the synthetic form of the ω-conotoxin MVIIA from the marine cone snail Conus magus, is a potent and selective blocker of CaV2.2 channels.[1][2] These channels are crucial for neurotransmitter release at presynaptic terminals, particularly in pain signaling pathways.[3][4][5] By inhibiting CaV2.2, this compound effectively interrupts the transmission of pain signals in the spinal cord, offering a non-opioid therapeutic option for severe chronic pain.[1][2][5] However, its clinical application is limited by the need for intrathecal administration and a narrow therapeutic window, which has spurred the investigation of other conotoxins with potentially improved pharmacological profiles.[6][7][8][9][10]
This guide compares this compound with other notable ω-conotoxins and a novel conotoxin, highlighting their efficacy, selectivity, and key experimental findings.
Quantitative Comparison of Conotoxin Activity on CaV2.2
The following table summarizes the inhibitory concentrations (IC50) of various conotoxins on rat CaV2.2 channels, providing a clear comparison of their potency.
| Conotoxin | Source Organism | IC50 (nM) on rat CaV2.2 | Key Characteristics | Reference(s) |
| This compound (ω-MVIIA) | Conus magus | ~178 (Bu8 paper comparison) | FDA-approved analgesic, reversible block. | [11] |
| ω-Conotoxin GVIA | Conus geographus | Not specified | Binds almost irreversibly to CaV2.2. | [5] |
| ω-Conotoxin CVID | Conus catus | Not specified | High selectivity for N-type over P/Q-type channels. | [8][12] |
| ω-Conotoxin Bu8 | Conus bullatus | 89 | Two-fold more potent than this compound (MVIIA). | [11] |
| RsXXIVA | Conus regularis | 2800 | Lower affinity for CaV2.2 compared to MVIIA. | [13] |
Signaling Pathway and Mechanism of Action
The primary mechanism by which these conotoxins elicit their analgesic effect is by physically occluding the pore of the CaV2.2 channel.[4] This blockage prevents the influx of calcium ions into the presynaptic terminal, which is a critical step for the release of neurotransmitters such as glutamate, substance P, and CGRP that are involved in the transmission of pain signals to the brain.[14]
Experimental Protocols
The characterization and comparison of these conotoxins rely on standardized experimental procedures. Below are the methodologies for key assays cited in the literature.
Whole-Cell Patch Clamp Electrophysiology
This technique is fundamental for directly measuring the inhibitory effect of conotoxins on CaV2.2 channel currents.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used. These cells are co-transfected with plasmids encoding the rat or human CaV2.2 (α1B), α2δ, and β3 subunits, along with a reporter gene like EGFP to identify transfected cells.[11]
-
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The perforated patch configuration is often employed to maintain the intracellular environment.
-
Solutions: The external solution typically contains Ba²⁺ as the charge carrier to enhance current amplitude and avoid calcium-dependent inactivation. The internal solution in the pipette is formulated to maintain the cell's resting potential and ionic balance.
-
Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and depolarized with voltage steps (e.g., to -10 mV for 30 ms) to elicit CaV2.2 currents.[13]
-
Data Analysis: The inhibitory effect of the conotoxin is determined by applying the toxin at various concentrations and measuring the reduction in the current amplitude. The concentration-response data is then fitted to a Hill equation to calculate the IC50 value.
In Vivo Analgesia Models
To assess the analgesic efficacy of conotoxins, various animal models of pain are utilized.
-
Formalin Test: This is a model of persistent pain. Formalin is injected into the paw of a rodent, and the time spent licking or biting the paw is measured as an indicator of pain. The conotoxin is administered (e.g., intrathecally) prior to the formalin injection to evaluate its ability to reduce this pain behavior.[13]
-
Hot-Plate Test: This test measures the response to acute thermal pain. The animal is placed on a heated surface, and the latency to a pain response (e.g., jumping or licking the paws) is recorded. An increase in this latency following conotoxin administration indicates an analgesic effect.[13]
Concluding Remarks
This compound remains a valuable therapeutic for severe chronic pain, acting as a highly selective blocker of CaV2.2 channels. Research into other conotoxins, such as ω-conotoxin Bu8, reveals opportunities to develop new analgesics with potentially greater potency and improved therapeutic profiles. The comparative data and experimental protocols presented in this guide offer a foundation for researchers to further explore the rich pharmacological landscape of conotoxins and their interactions with the CaV2.2 channel. The ongoing investigation into these venom peptides holds significant promise for the future of pain management.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of conotoxin inhibition of N-type (Ca(v)2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels [mdpi.com]
- 5. Pain Therapeutics from Cone Snail Venoms: From this compound to Novel Non-Opioid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic antihyperalgesic effect of a novel conotoxin from Californiconus californicus in an inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive Mimetics of Conotoxins and other Venom Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Systemic antihyperalgesic effect of a novel conotoxin from Californiconus californicus in an inflammatory pain model [frontiersin.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [scholarworks.umass.edu]
- 13. scienceopen.com [scienceopen.com]
- 14. Venom Peptides as a Rich Source of Cav2.2 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Ziconotide (Prialt®): A Comprehensive Research Guide to a Unique Intrathecal Analgesic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Ziconotide, marketed under the brand name Prialt®, a non-opioid analgesic for the management of severe chronic pain. As this compound is the active pharmaceutical ingredient in Prialt, this document will use the names interchangeably, treating them as a single entity for the purpose of scientific and clinical discussion. We will delve into its mechanism of action, clinical efficacy, safety profile, and the experimental protocols utilized in its evaluation.
Introduction: A Novel Approach to Pain Management
This compound is a synthetic equivalent of a naturally occurring peptide, ω-conotoxin MVIIA, found in the venom of the marine cone snail Conus magus.[1] It represents a unique class of analgesics that offers an alternative for patients who are refractory to or intolerant of other treatments, such as systemic analgesics or intrathecal morphine.[1][2] Approved by the US Food and Drug Administration (FDA) in December 2004, Prialt (this compound) is administered intrathecally for the management of severe chronic pain.[1][3]
Mechanism of Action: Targeting N-type Calcium Channels
This compound exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (VGCCs) located on primary nociceptive afferent nerves in the dorsal horn of the spinal cord.[4][5][6] This blockade inhibits the release of pro-nociceptive neurotransmitters, including glutamate, calcitonin gene-related peptide (CGRP), and substance P, thereby interrupting the transmission of pain signals to the brain.[1][3] Unlike opioids, this compound does not bind to opioid receptors, and its effects are not antagonized by opioid antagonists.[4][5]
Figure 1: Signaling pathway of this compound's mechanism of action.
Clinical Efficacy: A Summary of Key Trials
The efficacy of intrathecal this compound has been evaluated in several randomized, double-blind, placebo-controlled studies. A consistent finding across these trials is a statistically significant reduction in pain intensity for patients treated with this compound compared to placebo.
Table 1: Summary of Key this compound Clinical Trial Efficacy Data
| Study / Population | Titration Schedule | Mean Dose | Primary Endpoint | Results | Citation(s) |
| Severe non-malignant pain | Fast (6 days) | Not specified | Mean % reduction in VASPI score | 31.2% reduction with this compound vs. 6.0% with placebo (p < 0.001) | [7] |
| Cancer or AIDS-related pain | Fast (5-6 days) | Not specified | Mean reduction in VASPI score | 53% improvement with this compound vs. placebo (p < 0.001) | [7] |
| Severe chronic pain | Slow (21 days) | 6.9 mcg/day | Mean % change in VASPI score from baseline | 12% improvement with this compound vs. 5% with placebo (p < 0.05) | [7][8] |
| Long-term open-label study | Variable | 8.4 mcg/day | Change in VASPI score | Median VASPI score reduced from 76 mm at baseline to 68 mm at month 1 | [2] |
VASPI: Visual Analog Scale of Pain Intensity
Safety and Tolerability Profile
The most frequently reported adverse reactions to this compound are dose-dependent and often related to the central nervous system. Slower titration schedules have been shown to result in fewer serious adverse reactions and discontinuations.[9]
Table 2: Common Adverse Events Reported in this compound Clinical Trials (≥25% of patients)
| Adverse Event | Percentage of Patients | Citation(s) |
| Dizziness | ≥25% | [9][10] |
| Nausea | ≥25% | [9][10] |
| Confusional State | ≥25% | [9][10] |
| Nystagmus | ≥25% | [9] |
It is crucial to monitor patients for cognitive impairment, hallucinations, or changes in mood.[9] this compound is contraindicated in patients with a pre-existing history of psychosis.[9]
Experimental Protocols and Methodologies
The administration of this compound requires a specialized approach due to its intrathecal delivery and narrow therapeutic window.
Intrathecal Administration and Titration
This compound is administered directly into the cerebrospinal fluid via an intrathecal pump.[1] This method bypasses the blood-brain barrier and allows for targeted delivery to the spinal cord.
Recommended Dosing and Titration:
-
Starting Dose: The recommended starting dose is no more than 2.4 mcg/day (0.1 mcg/hr).[4] The 2024 Polyanalgesic Consensus Conference (PACC) guidelines suggest an even lower starting dose of 0.5-1.0 mcg/day.[8]
-
Titration: The dose should be titrated slowly to patient response. The PACC guidelines recommend weekly increases of ≤0.5 mcg/day.[8] Faster titration schedules should only be considered when the potential benefits outweigh the risks.[10]
Figure 2: this compound intrathecal administration workflow.
Efficacy Assessment in Clinical Trials
The primary measure of efficacy in most this compound clinical trials is the Visual Analog Scale of Pain Intensity (VASPI).[2][7] This is a subjective measure where patients rate their pain intensity on a continuous scale.
Table 3: Overview of a Typical this compound Clinical Trial Protocol
| Phase | Description |
| Screening | Patients with severe chronic pain, refractory to other treatments, are evaluated for eligibility. |
| Baseline | Baseline pain intensity is recorded using the VASPI. |
| Randomization | Patients are randomly assigned to receive either intrathecal this compound or a placebo. |
| Titration | The dose of the study drug is gradually increased over a set period (e.g., 21 days for a slow titration). |
| Maintenance | Patients continue to receive the optimized dose for a specified duration. |
| Follow-up | Pain scores and adverse events are monitored throughout the trial and during a follow-up period. |
Conclusion
This compound (Prialt®) offers a valuable therapeutic option for a specific population of patients with severe chronic pain. Its unique mechanism of action, targeting N-type calcium channels, provides an alternative to traditional opioid analgesics. Understanding the appropriate dosing, titration, and patient monitoring is paramount to maximizing its therapeutic benefits while minimizing potential adverse effects. Further research may focus on identifying biomarkers to predict patient response and further refining administration protocols to enhance safety and efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Intrathecal this compound for severe chronic pain: safety and tolerability results of an open-label, long-term trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. prialt.com [prialt.com]
- 9. Prialt (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. dovepress.com [dovepress.com]
Chronic Ziconotide Use: A Paradigm Shift in Intrathecal Analgesia by Validating the Lack of Tolerance Development
A Comparative Analysis for Researchers and Drug Development Professionals
Chronic pain management is an ongoing challenge in healthcare, with the long-term efficacy of many analgesics limited by the development of tolerance. This guide provides a comparative analysis of intrathecal (IT) ziconotide against other commonly used IT analgesics, namely morphine and baclofen, with a focus on the critical aspect of tolerance development. The evidence presented herein demonstrates that chronic this compound use is not associated with the development of tolerance, a significant advantage in the long-term treatment of severe chronic pain.
Quantitative Comparison of Long-Term Intrathecal Analgesic Dosing
The development of tolerance necessitates dose escalation to maintain therapeutic effect. The following tables summarize the long-term dosing profiles of intrathecal this compound, morphine, and baclofen, providing a clear quantitative comparison of their respective tendencies for tolerance development.
Table 1: Intrathecal this compound Dosage Over Time in Patients with Severe Chronic Pain
| Timepoint | Mean Dose (mcg/day) | Observations |
| Baseline | 1.6 | Initial therapeutic dose. |
| 12 Months | 1.5 | Dose remained stable, with some patients achieving efficacy at lower doses over time.[1] |
| Long-term (up to 3 years) | 5.52 - 7.20 | Doses were adjusted based on individual patient needs but did not show a consistent upward trend, suggesting a lack of tolerance.[2] |
Table 2: Intrathecal Morphine Dosage Over Time in Patients with Chronic Non-Cancer Pain
| Timepoint | Mean Dose (mg/day) | Observations |
| 3 Months | 6.84 | Initial titration phase. |
| 24 Months | 13.19 | Significant dose escalation observed to maintain pain relief, indicative of tolerance.[3] |
| 6 Years | 3.51 (in a separate study) | While this study showed stabilization after 3 years, it still demonstrated a significant initial dose escalation.[4] |
Table 3: Intrathecal Baclofen Dosage Over Time in Patients with Spasticity
| Etiology of Spasticity | Discharge Dose (µ g/day ) | Dose at 1 Year (µ g/day ) | Dose at 10 Years (µ g/day ) |
| Cerebral | 102.66 | 402.29 | 578.74 |
| Spinal | 82.89 | 296.3 | 522.63 |
| Multiple Sclerosis | 82.73 | 226.95 | 320.6 |
Data from a retrospective study showing significant dose escalation in the first year of ITB therapy across different etiologies, a hallmark of tolerance development.[5][6][7]
Signaling Pathways and the Mechanism of Tolerance
The differing propensity for tolerance development among these intrathecal agents can be attributed to their distinct mechanisms of action and the subsequent cellular adaptations.
This compound: A Non-Opioid Mechanism Resilient to Tolerance
This compound is a selective N-type voltage-gated calcium channel (VGCC) blocker.[8][9][10][11][12] By binding to these channels on presynaptic nerve terminals in the spinal cord's dorsal horn, it inhibits the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[10][11][12] This mechanism directly modulates the transmission of pain signals without engaging pathways typically associated with tolerance.
Intrathecal Morphine: Mu-Opioid Receptor Activation and Tolerance Pathways
Morphine, a mu-opioid receptor agonist, initially reduces neuronal excitability and inhibits pain signaling. However, chronic activation of these receptors triggers complex intracellular signaling cascades that lead to tolerance. These include the upregulation of the adenylyl cyclase pathway and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which contribute to receptor desensitization and a reduction in analgesic effect.[13][14][15]
Intrathecal Baclofen: GABA-B Receptor Agonism and Tolerance
Baclofen is an agonist of the gamma-aminobutyric acid (GABA)-B receptor. Its activation leads to hyperpolarization of neurons and a reduction in spasticity. While the exact mechanisms of baclofen tolerance are not as fully elucidated as for opioids, it is thought to involve receptor desensitization and downregulation with chronic exposure, leading to a diminished therapeutic response and the need for dose increases.[16][17]
Experimental Protocols for Assessing Tolerance
The validation of the lack of tolerance to this compound and the confirmation of tolerance to morphine and baclofen are derived from rigorous clinical trials and long-term observational studies. Below is a generalized experimental workflow for assessing tolerance to intrathecal analgesics.
Generalized Experimental Workflow for Tolerance Assessment
Key Methodological Components:
-
Patient Population: Patients with severe chronic pain or spasticity who are candidates for intrathecal therapy.[18]
-
Trialing Phase: An initial trial with a single intrathecal bolus or a short-term infusion is conducted to assess efficacy and tolerability before the implantation of a permanent pump.[19][20]
-
Dosing and Titration: For this compound, a "low and slow" titration strategy is recommended, with a low starting dose (e.g., 0.5-1.2 mcg/day) and gradual weekly increases of ≤0.5 mcg/day.[21][22] For morphine, initial doses are typically in the range of 0.1-1.0 mg/day for opioid-naïve patients.[23][24]
-
Long-Term Follow-up: Patients are monitored over an extended period (months to years) with regular clinic visits to assess pain or spasticity levels, functional improvement, and adverse events. The dose of the intrathecal drug required to maintain a therapeutic effect is meticulously recorded.
-
Assessment of Tolerance: Tolerance is primarily identified by the need for significant dose escalation over time to maintain the initial level of analgesia or spasticity control, in the absence of disease progression or other confounding factors.
Conclusion
References
- 1. Intrathecal this compound for the treatment of chronic pain: a collection of clinical experiences and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intraspinal morphine for chronic pain: a retrospective, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Dose escalation in intrathecal baclofen therapy based on disease etiology: Can an a priori target dose be established? A ten-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Dose escalation in intrathecal baclofen therapy based on disease etiology: Can an a priori target dose be established? A ten-year follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 11. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Activation of TRPV1 Contributes to Morphine Tolerance: Involvement of the Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shared Mechanisms for Opioid Tolerance and a Transition to Chronic Pain | Journal of Neuroscience [jneurosci.org]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tolerance to intrathecal baclofen: clinical case report [scielo.isciii.es]
- 17. scielo.isciii.es [scielo.isciii.es]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. asra.com [asra.com]
- 20. painphysicianjournal.com [painphysicianjournal.com]
- 21. Intrathecal this compound: Dosing and Administration Strategies in Patients With Refractory Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. google.com [google.com]
- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 24. Intrathecal Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Ziconotide and Intrathecal Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two intrathecal medications: Ziconotide, a non-opioid analgesic for severe chronic pain, and intrathecal baclofen, primarily used for the management of severe spasticity. This analysis is based on data from clinical trials and pharmacovigilance studies to assist researchers and drug development professionals in understanding the distinct and overlapping adverse event profiles of these centrally acting agents.
Data Presentation: Side Effect Profiles
The following table summarizes the incidence of common adverse events reported in clinical trials for this compound and intrathecal baclofen. It is important to note that direct comparison of incidence rates should be approached with caution due to variations in study populations, designs, and methodologies for adverse event reporting.
| Adverse Event | This compound (Incidence %) | Intrathecal Baclofen (Incidence %) |
| Neurological | ||
| Dizziness | 42%[1] | 10% (in one study)[2] |
| Nystagmus | 23%[1] | Not commonly reported |
| Somnolence/Drowsiness | 10%[1] | 10% (in one study)[2] |
| Confusion | 25%[1] | More likely in elderly patients[3] |
| Ataxia | ≥25% (common)[4] | Not commonly reported |
| Memory Impairment | 13%[1] | Not commonly reported |
| Headache | 12%[1] | 5% (in one study) |
| Gastrointestinal | ||
| Nausea | 30%[1] | Commonly reported |
| Vomiting | 11%[1] | Commonly reported |
| Musculoskeletal | ||
| Muscular Weakness | Not commonly reported | 16% (in one study)[5] |
| Hypotonia | Not commonly reported | 8% (in one study) |
| Cardiovascular | ||
| Hypotension | Commonly reported | Not commonly reported |
| Other | ||
| Urinary Retention | Commonly reported | 12% (in one study)[5] |
| Device-Related | Not applicable (drug-specific) | Catheter and pump complications (e.g., infections, malfunctions) are a significant concern[6] |
| Withdrawal Syndrome | Not reported[4] | Severe withdrawal symptoms (high fever, altered mental status, rebound spasticity) can occur with abrupt discontinuation[7] |
Experimental Protocols
This compound Clinical Trials (General Methodology)
Clinical trials for intrathecal this compound, such as the one identified by NCT00047749, have generally been randomized, double-blind, placebo-controlled studies.[8]
-
Patient Population: Patients with severe chronic pain who are refractory to other treatments, including systemic analgesics and intrathecal morphine.
-
Intervention: Intrathecal administration of this compound via an implanted pump. Dosing is typically initiated at a low rate and slowly titrated upwards to manage pain and minimize adverse events.[1]
-
Data Collection for Adverse Events: Adverse events are systematically collected at regular follow-up visits. This involves patient interviews, physical examinations, and standardized questionnaires. The severity and relationship of the adverse event to the study drug are assessed by the investigators.
Intrathecal Baclofen Clinical Trials (e.g., SISTERS Study)
The "Spasticity In Stroke–Randomised Study" (SISTERS) is an example of a clinical trial evaluating intrathecal baclofen.[2][5][7][9]
-
Patient Population: Patients with severe post-stroke spasticity.[2][5][7][9]
-
Design: A randomized, controlled, open-label, multicenter study comparing intrathecal baclofen therapy to conventional medical management.[2][5]
-
Intervention: Implantation of an intrathecal baclofen pump and delivery of the drug directly into the cerebrospinal fluid.
-
Data Collection for Adverse Events: Adverse events are recorded throughout the study. Investigators classify these events based on seriousness, severity, and their relationship to the study drug, device, or procedure.[2]
Mandatory Visualization
Signaling Pathways
Caption: this compound blocks N-type calcium channels, inhibiting pain signal transmission.
Caption: Baclofen activates GABA-B receptors, leading to reduced neuronal excitability.
Logical Relationship: Comparison of Side Effect Profiles
Caption: Key distinguishing features of this compound and Intrathecal Baclofen side effect profiles.
References
- 1. This compound Monotherapy: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrathecal baclofen therapy versus conventional medical management for severe poststroke spasticity: results from a multicentre, randomised, controlled, open-label trial (SISTERS) | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 3. Chronic baclofen desensitizes GABAB-mediated G-protein activation and stimulates phosphorylation of kinases in mesocorticolimbic rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Complications of Intrathecal Baclofen Pump Therapy: An Institutional Experience from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.medtronic.com [news.medtronic.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Effect of Intrathecal Baclofen on Pain and Quality of Life in Poststroke Spasticity: A Randomized Trial (SISTERS) - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance of Ziconotide: A Comparative Guide to Analgesic Combinations
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic effects of Ziconotide with other analgesic compounds, supported by experimental data and detailed methodologies. This compound, a potent non-opioid analgesic, exhibits enhanced pain-relieving properties when combined with other classes of pain medications, offering promising avenues for the management of severe chronic pain.
This compound, a synthetic peptide derived from the venom of the cone snail Conus magus, functions by selectively blocking N-type voltage-gated calcium channels in the spinal cord. This mechanism inhibits the release of pronociceptive neurotransmitters, thereby dampening pain signals. While effective as a monotherapy, its therapeutic potential is significantly amplified when used in combination with other analgesics, leading to additive or synergistic effects. This allows for lower doses of each drug, potentially reducing dose-related side effects and improving the therapeutic window.
This guide delves into the preclinical and clinical evidence supporting the synergistic use of this compound with opioids, alpha-2 adrenergic agonists, and GABA-B receptor agonists. It also explores the limited available data on its interactions with non-steroidal anti-inflammatory drugs (NSAIDs) and gabapentinoids.
Preclinical and Clinical Synergies: A Tabular Overview
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the synergistic effects of this compound in combination with other analgesics.
Table 1: Preclinical Studies on this compound Combination Therapy
| Combination | Animal Model | Pain Type | Method of Synergy Assessment | Key Findings | Reference(s) |
| This compound + Morphine | Rat | Formalin-induced inflammatory pain | Isobolographic analysis | Synergistic interaction in both phases of the formalin test. | [1] |
| Rat | Paw pressure test | Dose-response curve shift | Significant leftward shift of the morphine dose-response curve, indicating potentiation. | [2] | |
| This compound + Clonidine | Rat | Formalin-induced inflammatory pain | Isobolographic analysis | Significant synergistic interaction in both phases of the formalin test. | [1] |
| This compound + Baclofen | Rat | Formalin-induced inflammatory pain | Isobolographic analysis | Synergistic interaction in the second phase of the formalin test. | [3] |
Table 2: Clinical Studies and Case Reports on this compound Combination Therapy
| Combination | Patient Population | Pain Type | Study Design | Key Findings | Reference(s) |
| This compound + Morphine | Patients with severe chronic pain | Various | Open-label trials | Greater analgesia with combination therapy than with either drug alone. | [4] |
| Patients with noncancer pain | Chronic | Retrospective observational study | 20% of patients reported substantial pain relief (≥4-point decrease in VAS score). | [5] | |
| This compound + Hydromorphone, Fentanyl, or Sufentanil | Patients with noncancer pain | Chronic | Retrospective observational study | Combination therapy was generally well-tolerated. | [5] |
| This compound + Baclofen | Patients with neuropathic pain and spasticity | Neuropathic | Case series | Mean improvement of 50.3% in pain intensity scores. | [2] |
Detailed Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the data presented. Below are detailed protocols for the key assays used in the cited preclinical studies.
Formalin Test for Inflammatory Pain
The formalin test is a widely used model of tonic chemical pain that allows for the assessment of both acute and persistent pain responses.
-
Animal Model: Male Sprague-Dawley rats are typically used.[6]
-
Procedure:
-
A solution of 2.5% or 5% formalin in saline is prepared.[7]
-
A small volume (typically 50 µL) of the formalin solution is injected subcutaneously into the plantar surface of the rat's hind paw.[7]
-
Immediately after injection, the animal is placed in an observation chamber.
-
Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified over a period of up to 60 minutes.[7]
-
The observation period is divided into two distinct phases: Phase 1 (the first 5-10 minutes), representing direct nociceptor activation, and Phase 2 (from approximately 15 to 60 minutes), reflecting inflammatory pain and central sensitization.[8]
-
-
Synergy Assessment: To assess synergy, dose-response curves are generated for each drug administered alone. Then, combinations of the drugs at fixed ratios are administered, and an experimental dose-response curve is generated. Isobolographic analysis is then used to compare the experimentally determined ED50 (the dose required to produce a 50% effect) of the combination with the theoretically additive ED50. A statistically significant reduction in the experimental ED50 compared to the theoretical ED50 indicates a synergistic interaction.[1]
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
The CCI model is a common surgical model used to induce neuropathic pain that mimics some of the symptoms of human nerve injury.
-
Animal Model: Mice or rats are used.[9]
-
Procedure:
-
The animal is anesthetized.
-
The sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut suture are tied around the sciatic nerve at 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch in the respective hindlimb.[10]
-
The muscle and skin are then closed in layers.
-
-
Pain Behavior Assessment: Mechanical allodynia (pain in response to a non-painful stimulus) is typically assessed using von Frey filaments. The animal is placed on a wire mesh platform, and calibrated filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold. A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw or baseline indicates the presence of mechanical allodynia.[9]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other analgesics can be attributed to their complementary mechanisms of action at different points within the pain signaling pathway.
This compound and Opioids (e.g., Morphine)
This compound and morphine exhibit a powerful synergy, particularly in neuropathic pain states. This is thought to be due to their distinct but convergent actions on nociceptive transmission in the dorsal horn of the spinal cord.
-
This compound's Mechanism: this compound directly blocks presynaptic N-type calcium channels on primary afferent neurons, inhibiting the release of excitatory neurotransmitters like glutamate and substance P.[11]
-
Morphine's Mechanism: Morphine, a µ-opioid receptor agonist, acts both presynaptically and postsynaptically. Presynaptically, it inhibits neurotransmitter release, in part by modulating calcium channels. Postsynaptically, it hyperpolarizes dorsal horn neurons by opening potassium channels, making them less likely to fire.[12]
-
Proposed Synergy: The combination of this compound and morphine leads to a more profound inhibition of pain signaling than either agent alone. This compound's presynaptic blockade complements morphine's pre- and postsynaptic actions, resulting in a supra-additive analgesic effect.[5]
This compound and Alpha-2 Adrenergic Agonists (e.g., Clonidine)
The combination of this compound and clonidine, an alpha-2 adrenergic agonist, has demonstrated synergistic antinociceptive effects in preclinical models.[1]
-
Clonidine's Mechanism: Clonidine activates presynaptic alpha-2 adrenergic receptors on primary afferent terminals, which, similar to µ-opioid receptors, are coupled to Gi/o proteins. This activation inhibits adenylyl cyclase, reduces cAMP levels, and ultimately leads to the inhibition of N-type calcium channels, thereby decreasing neurotransmitter release.[12]
-
Proposed Synergy: Both this compound and clonidine converge on the inhibition of N-type calcium channels, albeit through different primary receptor targets. This compound directly blocks the channel, while clonidine modulates its activity through a G-protein coupled receptor pathway. This dual mechanism of N-type calcium channel inhibition likely underlies their synergistic interaction.
This compound and GABA-B Receptor Agonists (e.g., Baclofen)
Clinical observations suggest a beneficial interaction between this compound and baclofen, a GABA-B receptor agonist, particularly in patients with neuropathic pain and spasticity.[2]
-
Baclofen's Mechanism: Baclofen activates GABA-B receptors, which are also Gi/o protein-coupled. Presynaptically, this leads to the inhibition of calcium channels, reducing neurotransmitter release. Postsynaptically, it activates potassium channels, causing hyperpolarization.
-
Proposed Synergy: Similar to clonidine, baclofen's presynaptic action involves the modulation of calcium channels. The combination of this compound's direct N-type calcium channel blockade with baclofen's broader presynaptic inhibitory effects, along with its postsynaptic actions, likely contributes to the observed enhanced analgesia and anti-spasticity effects.
Interactions with NSAIDs and Gabapentinoids: An Area for Further Research
Currently, there is a significant lack of preclinical and clinical data specifically investigating the synergistic analgesic effects of this compound in combination with NSAIDs (e.g., diclofenac, celecoxib) and gabapentinoids (e.g., gabapentin, pregabalin).
While some studies have explored the combination of gabapentinoids with other analgesics like opioids and NSAIDs, showing synergistic or additive effects in certain pain models, their interaction with this compound remains largely uncharacterized.[6] Given that gabapentinoids also modulate calcium channel function (though at the α2δ subunit), there is a theoretical basis for a potential interaction with this compound.
Further preclinical studies, including isobolographic analyses in relevant pain models, are warranted to elucidate the nature of the interaction between this compound and these widely used analgesic classes. Such research could uncover new and effective combination therapies for the management of complex pain states.
Conclusion
The combination of this compound with other analgesic compounds, particularly opioids, alpha-2 adrenergic agonists, and GABA-B receptor agonists, represents a promising strategy for enhancing analgesic efficacy in patients with severe chronic pain. The synergistic interactions observed in preclinical and clinical studies highlight the potential for multimodal analgesia to provide superior pain relief while minimizing the doses and associated side effects of individual agents. The distinct yet complementary mechanisms of action of these drug combinations offer a compelling rationale for their use in clinical practice. Further research is critically needed to explore the potential synergies of this compound with NSAIDs and gabapentinoids to expand the armamentarium of effective combination therapies for intractable pain.
References
- 1. Isobolographic analysis of interaction between intrathecal morphine and clonidine in the formalin test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrathecal this compound and baclofen provide pain relief in seven patients with neuropathic pain and spasticity: case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An isobolographic analysis of drug interaction between intrathecal clonidine and baclofen in the formalin test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound combination intrathecal therapy: rationale and evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrathecal this compound and opioid combination therapy for noncancer pain: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Safety and efficacy of intrathecal this compound in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norepinephrine acts via alpha(2) adrenergic receptors to suppress N-type calcium channels in dissociated rat median preoptic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrathecal this compound for neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a new N-type calcium channel blocker, administered intrathecally for acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic synergy between opioid and α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ziconotide
Essential Safety and Handling Guide for Ziconotide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a potent neurotoxic peptide that requires careful handling.
Hazard Identification and Classification
Safety Data Sheets (SDS) for this compound and its salt forms show some variation in hazard classification. For maximum safety, the most stringent classification should be adopted. This compound (as a trifluoroacetate salt or polyacetate) is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2]
Summary of Hazard Classifications
| Hazard Classification | This compound Polyacetate[1] | This compound (trifluoroacetate salt)[2] | This compound Acetate[3] |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | Category 3 | Not Classified |
| Acute Toxicity, Dermal | Category 3 | Category 3 | Not Classified |
| Acute Toxicity, Inhalation | Category 3 | Category 3 | Not Classified |
| Signal Word | Danger | Danger | Not Applicable |
| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | Not a hazardous substance or mixture. |
Given the potential for high toxicity, all handling procedures should be based on the "Danger" classification, assuming the compound is toxic via all routes of exposure.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is selected. The following table summarizes the minimum recommended PPE. For high-risk activities, such as handling powders or generating aerosols, enhanced protection is necessary.
Recommended Personal Protective Equipment (PPE)
| Operation | Minimum PPE Requirement |
|---|---|
| Storage and Transport (Closed Containers) | ● Laboratory coat● Safety glasses● Nitrile gloves |
| Weighing and Handling Solids | ● Disposable gown or laboratory coat● Double-gloving with powder-free nitrile gloves[4]● Goggles or face shield[4]● N100, R100, or P100 respirator[4] (within a chemical fume hood or ventilated balance enclosure) |
| Preparing Solutions | ● Disposable gown or laboratory coat● Double-gloving with powder-free nitrile gloves● Safety goggles● Work within a chemical fume hood |
| Administering to Systems | ● Laboratory coat● Nitrile gloves● Safety glasses |
| Spill Cleanup | ● Disposable gown or coveralls● Double-gloving with powder-free nitrile gloves● Goggles or face shield● N100, R100, or P100 respirator |
| Waste Disposal | ● Laboratory coat● Nitrile gloves● Safety glasses |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to aseptic techniques is crucial, especially when preparing solutions for administration, to prevent microbial contamination.[5]
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Store: Store this compound in its original, tightly sealed container in a secure, designated, and well-ventilated area.[1] The recommended storage temperature is typically 2-8 °C.[6]
-
Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
Handling Solid this compound (Weighing)
-
Controlled Area: All manipulations of solid this compound must be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of airborne particles.[1][2]
-
Don PPE: Wear a disposable gown, double nitrile gloves, and respiratory protection (e.g., N100 respirator).[4]
-
Weighing: Use dedicated, calibrated equipment. Handle the powder carefully to avoid creating dust.
-
Cleaning: After weighing, decontaminate all surfaces and equipment. Wipe the area with an appropriate cleaning agent, followed by water.
Preparing Solutions
-
Controlled Area: Prepare solutions inside a chemical fume hood.
-
Don PPE: Wear a lab coat or gown, safety goggles, and double nitrile gloves.
-
Dilution: If dilution is required, use a preservative-free 0.9% Sodium Chloride Injection, USP, with aseptic procedures.[5]
-
Avoid Aerosols: Add solvent to the solid slowly to avoid splashing or aerosol generation.
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area of the spill.
-
Secure Area: Cordon off the spill area to prevent entry.[7]
-
Don PPE: Wear appropriate PPE, including a respirator, gown, double gloves, and eye protection.
-
Containment: For liquid spills, cover with absorbent material. For solid spills, gently cover with a damp cloth or absorbent pad to avoid raising dust.
-
Cleanup: Carefully collect the contaminated material into a labeled, sealed waste container. Clean the spill area with soap and water.[4] Do not use bleach.[4]
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local environmental regulations.
-
Segregate Waste: Collect all contaminated materials, including empty vials, used PPE (gloves, gowns), and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[2][4]
-
Solid Waste: Place contaminated solids and disposable equipment into a durable, sealed plastic bag or container.[4]
-
Liquid Waste: Collect liquid waste in a designated, sealed, and properly labeled hazardous waste container.
-
Decontaminate: Decontaminate reusable equipment according to the manufacturer's recommendations.[4]
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Consult with your institution's environmental health and safety department for specific procedures.[8]
Visual Workflow and Logic Diagrams
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 5. documents.tersera.com [documents.tersera.com]
- 6. A comprehensive review on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. This compound | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
